3-amino-2-hydroxybutanoic acid
Description
The exact mass of the compound Butanoic acid, 3-amino-2-hydroxy- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.44 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRAXZHIRXYYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441635 | |
| Record name | Butanoic acid, 3-amino-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-81-1 | |
| Record name | Butanoic acid, 3-amino-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of 3-Amino-2-hydroxybutanoic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-hydroxybutanoic acid, a non-proteinogenic β-amino acid, is a structural isomer of the essential amino acid threonine. Its structure contains two chiral centers, giving rise to four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). While the biological roles of α-amino acids are well-established, the specific activities of the stereoisomers of their β-amino acid counterparts are a growing area of research with potential implications for drug discovery and development. The α-hydroxy-β-amino acid motif is a key component in a variety of natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, and anti-tumor properties, as well as protease inhibition.[1] This guide provides a comprehensive overview of the current understanding of the biological activity of this compound stereoisomers, including their synthesis, and provides detailed experimental protocols for their further investigation.
Stereoisomers of this compound
The four stereoisomers of this compound are depicted below:
-
(2S,3R)-3-amino-2-hydroxybutanoic acid
-
(2R,3S)-3-amino-2-hydroxybutanoic acid
-
(2S,3S)-3-amino-2-hydroxybutanoic acid
-
(2R,3R)-3-amino-2-hydroxybutanoic acid
The spatial arrangement of the amino and hydroxyl groups is critical in determining the interaction of these molecules with biological targets, such as enzymes and receptors.
Biological Activity
While specific quantitative data on the individual biological activities of the four stereoisomers of this compound are not extensively available in the public domain, the biological importance of this structural motif is well-documented through the study of its derivatives.
For instance, the (2S,3R) stereoisomer is a key component of the glycopeptide 1-N-(D-threo-3-amino-2-hydroxybutanoyl-2',3'-dideoxykanamycin A, which is known to be a potent antibacterial agent.[1] Furthermore, derivatives of dideoxykanamycin A with the (2S,3S) and (2R,3R) configurations have also demonstrated significant antibacterial activity.[1] L-leucyl peptides of the (2S,3R) and (2R,3R) isomers have shown activity similar to that of bestatin-related compounds, which are known inhibitors of aminopeptidases.[1]
Given the established bioactivity of their derivatives, it is highly probable that the individual stereoisomers of this compound possess distinct biological activities. Further research is required to elucidate their specific roles and potential as therapeutic agents.
Quantitative Data
| Stereoisomer | Biological Assay | Target | IC50 / MIC / LD50 | Reference |
| (2S,3R) | Enzyme Inhibition | e.g., Aminopeptidase B | - | - |
| (2R,3S) | Enzyme Inhibition | e.g., Aminopeptidase B | - | - |
| (2S,3S) | Enzyme Inhibition | e.g., Aminopeptidase B | - | - |
| (2R,3R) | Enzyme Inhibition | e.g., Aminopeptidase B | - | - |
| (2S,3R) | Antimicrobial Assay | e.g., E. coli | - | - |
| (2R,3S) | Antimicrobial Assay | e.g., E. coli | - | - |
| (2S,3S) | Antimicrobial Assay | e.g., E. coli | - | - |
| (2R,3R) | Antimicrobial Assay | e.g., E. coli | - | - |
| (2S,3R) | Cytotoxicity Assay | e.g., HeLa cells | - | - |
| (2R,3S) | Cytotoxicity Assay | e.g., HeLa cells | - | - |
| (2S,3S) | Cytotoxicity Assay | e.g., HeLa cells | - | - |
| (2R,3R) | Cytotoxicity Assay | e.g., HeLa cells | - | - |
Experimental Protocols
Synthesis of all Four Stereoisomers of this compound
A stereospecific synthesis for all four stereoisomers of this compound has been developed, utilizing sugars as chiral precursors.[1][2][3][4] The general strategy involves the transformation of D-gulonic acid γ-lactone and D-glucono-δ-lactone into key chiral amino alcohol intermediates, which are then converted to the desired stereoisomers.[1]
General Materials and Methods:
-
All non-aqueous reactions should be performed under an inert nitrogen atmosphere.[1]
-
Tetrahydrofuran (THF) should be distilled from sodium/benzophenone.[1]
-
2,2-dimethoxypropane, dimethylformamide (DMF), and methylene (B1212753) chloride should be distilled from calcium hydride.[1]
-
Column chromatography is performed using 230–400 mesh silica (B1680970) gel.[1]
-
Infrared (IR) spectra can be recorded on a Fourier transform spectrophotometer.[1]
-
1H-NMR and 13C-NMR spectra can be recorded on a suitable spectrometer.[1]
Schematic of Synthetic Route:
A detailed, step-by-step protocol for the synthesis of each stereoisomer can be found in the publication by Lee, J. H., et al. (2004). Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720.[1]
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol can be adapted to determine the Minimum Inhibitory Concentration (MIC) of each stereoisomer against various bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains of interest
-
Stock solutions of each stereoisomer in a suitable solvent
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of each stereoisomer stock solution in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include positive controls (bacteria in MHB without the compound) and negative controls (MHB alone).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the stereoisomer that completely inhibits visible bacterial growth.
General Protocol for Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the stereoisomers against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's optimal activity
-
Stock solutions of each stereoisomer
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the stereoisomer (inhibitor).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Monitor Reaction: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration.
-
IC50 Determination: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Signaling Pathways
Currently, there is no direct evidence in the reviewed literature linking the individual stereoisomers of this compound to specific signaling pathways. The biological effects of their derivatives, such as the dideoxykanamycin A analogues, are primarily attributed to direct inhibition of bacterial protein synthesis. The bestatin-like activity of some peptide derivatives suggests a potential interaction with pathways regulated by aminopeptidases. Further research, including transcriptomic and proteomic analyses, is necessary to elucidate the potential impact of these stereoisomers on cellular signaling.
The following diagram illustrates a hypothetical workflow for investigating the impact of these stereoisomers on a generic signaling pathway.
Conclusion
The four stereoisomers of this compound represent a class of non-proteinogenic amino acids with significant, yet largely unexplored, potential in the field of drug discovery. While the biological activity of their derivatives is established, a comprehensive understanding of the individual isomers is lacking. This guide provides the foundational knowledge of their synthesis and outlines the necessary experimental protocols to begin to elucidate their specific biological functions. The systematic investigation of these stereoisomers could lead to the discovery of novel therapeutic agents with unique mechanisms of action. Further research is strongly encouraged to populate the quantitative data table and to explore the interactions of these fascinating molecules with cellular signaling pathways.
References
A Technical Guide to the Discovery of Novel 3-Amino-2-Hydroxybutanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of novel derivatives of 3-amino-2-hydroxybutanoic acid, a critical scaffold in medicinal chemistry. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on anticancer and antimicrobial applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Core Concepts and Synthesis Strategies
The stereochemistry of this compound is crucial for its biological activity. The synthesis of all four stereoisomers has been achieved via stereospecific reactions from D-gulonic acid gamma-lactone and D-glucono-delta-lactone, providing access to a diverse range of chiral building blocks.[1] These foundational molecules can then be elaborated into a variety of derivatives through standard synthetic transformations.
A generalized workflow for the discovery and evaluation of novel this compound derivatives is outlined below. This process typically begins with the design and synthesis of a library of analogs, followed by screening for biological activity, and subsequent optimization of lead compounds.
Caption: General workflow for the discovery and optimization of novel this compound derivatives.
Quantitative Biological Data
The following tables summarize the in vitro biological activities of selected novel this compound derivatives.
Anticancer Activity
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | HL-60 (Leukemia) | 0.016 | [2] |
| 3h | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | U937 (Lymphoma) | 0.024 | [2] |
| 32 | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | [3] |
| 33 | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | [3] |
| 4k | 3-amino-2-hydroxybenzofused 2-phospha-γ-lactone | Panc-1 (Pancreatic) | Not specified as IC50, but identified as a potent inhibitor | [4] |
Antimicrobial Activity
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| 5d-g, 6, 7a-c, 9a-c, 10a-c, 11a-c, 12d-g, 13 | N-Substituted-β-amino Acid Derivatives | Staphylococcus aureus | Good activity (specific MICs not provided in abstract) | [5] |
| 5d-g, 6, 7a-c, 9a-c, 10a-c, 11a-c, 12d-g, 13 | N-Substituted-β-amino Acid Derivatives | Mycobacterium luteum | Good activity (specific MICs not provided in abstract) | [5] |
| 29 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | S. aureus | 16 | [6] |
| 30 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | S. aureus | 16 | [6] |
| 30 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | E. faecalis | 16 | [6] |
| 30 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | E. coli | 32 | [6] |
| 30 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | K. pneumoniae | 64 | [6] |
Enzyme Inhibition
| Compound ID | Derivative Class | Target Enzyme | Kᵢ (nM) | Reference |
| 6 | 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid | Kynureninase | 100 | [7] |
Signaling Pathways and Mechanisms of Action
Novel this compound derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
Inhibition of Tubulin Polymerization and Induction of Apoptosis
Certain 3-fluoro-β-lactam derivatives of this compound act as potent microtubule-disrupting agents.[3] They bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The apoptotic cascade is initiated through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.
Caption: Mechanism of action of tubulin-inhibiting this compound derivatives.
Cell Cycle Inhibition in Pancreatic Cancer
Novel 3-amino-2-hydroxybenzofused 2-phospha-γ-lactone derivatives have demonstrated potent inhibitory activity against pancreatic cancer cell lines.[4] The mechanism of action involves the inhibition of the S (synthesis) phase of the cell cycle, preventing DNA replication and ultimately leading to cell death.[4] The precise molecular targets within the S-phase machinery are an area of ongoing investigation.
Caption: Inhibition of S-phase of the cell cycle by a 3-amino-2-hydroxybenzofused 2-phospha-γ-lactone derivative.
Experimental Protocols
General Synthesis of (2S,3R)-2-aminomethyl-3-hydroxybutyric acid
This protocol describes a key step in the synthesis of a this compound derivative, which can serve as an intermediate for further derivatization.
Materials:
-
(2S, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate
-
Tetrahydrofuran (THF)
-
Phenylformic acid
-
Diethyl azodicarboxylate
Procedure:
-
To a solution of (2S, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate (4.24g, 16mmol) in THF (100ml) at 0°C, add triphenylphosphine (8.32g, 32mmol), phenylformic acid (3.0g, 24mmol), and diethyl azodicarboxylate (5.12ml, 32mmol) successively.
-
Allow the reaction mixture to warm to room temperature naturally and stir for 1 hour.
-
Distill the reaction mixture under reduced pressure.
-
Dissolve the resulting raffinate in 160ml of methanol for subsequent steps.[8]
Synthesis of 3-[(2-Hydroxyphenyl)amino]butanoic acids
This protocol outlines the synthesis of N-substituted-β-amino acid derivatives with potential antimicrobial activity.
Materials:
-
Corresponding amines (e.g., 2-aminophenol)
-
Crotonic acid
Procedure:
-
The synthesis of 3-[(2-hydroxyphenyl)amino]butanoic acids is achieved by the reaction of the corresponding amines with crotonic acid.[5]
-
The resulting butanoic acids can be converted to a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties through established synthetic routes.[5]
-
For example, hydrazones can be synthesized by the condensation of the corresponding hydrazide with different aromatic aldehydes in 2-propanol under reflux conditions.[5]
Conclusion
Novel derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, provide a strong foundation for future drug discovery efforts. The synthetic protocols and quantitative data presented in this guide are intended to empower researchers to further explore the potential of this important class of molecules. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and specific molecular targets of these derivatives will be crucial in translating their therapeutic promise into clinical applications.
References
- 1. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid; a potent inhibitor of rat and recombinant human kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]
Spectroscopic Properties of 3-Amino-2-hydroxybutanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of the non-proteinogenic amino acid, 3-amino-2-hydroxybutanoic acid. This molecule, with its two stereocenters, exists as four distinct stereoisomers, each with unique biological and chemical characteristics that are of increasing interest in the fields of medicinal chemistry and drug development. A thorough understanding of their spectroscopic properties is fundamental for their identification, characterization, and utilization in research and development.
This document presents a summary of available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this class of compounds.
Quantitative Spectroscopic Data
A comprehensive search of the scientific literature reveals that detailed, publicly available spectroscopic data for all four stereoisomers of this compound is limited. However, key data has been compiled from various sources. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Mass spectrometry data is generally reported as the mass-to-charge ratio (m/z) of the molecular ion.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound Stereoisomers
| Stereoisomer | Nucleus | Solvent | Chemical Shift (δ) in ppm |
| (2S,3R)- and (2S,3S)- | 1H | D₂O | Data not explicitly found in public literature |
| 13C | D₂O | Data not explicitly found in public literature | |
| (2R,3S)- and (2R,3R)- | 1H | D₂O | Data not explicitly found in public literature |
| 13C | D₂O | Data not explicitly found in public literature |
Note: A key synthetic study by Lee et al. (2004) indicates that the 1H and 13C NMR data for the synthesized stereoisomers are consistent with previously reported values, but does not provide the specific data within the publication. Further investigation into the cited references is required to populate this table comprehensively.
Table 2: Infrared (IR) Spectroscopic Data for 2-Amino-3-hydroxybutanoic Acid (Isomer unspecified)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2800 | O-H (hydroxyl and carboxylic acid), N-H (amine), C-H stretches |
| ~1630 | N-H bend (primary amine) |
| ~1580 | C=O stretch (carboxylate) |
| ~1450 | C-H bend |
| ~1350 | O-H bend |
| ~1100 | C-O stretch (hydroxyl) |
This data is based on a representative spectrum and may vary slightly between stereoisomers and with different sample preparation methods.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |
| Electrospray (ESI+) | 120.0655 | [M+H]⁺ |
| Electrospray (ESI-) | 118.0509 | [M-H]⁻ |
The exact mass of this compound (C₄H₉NO₃) is 119.0582 g/mol .
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH₂, -COOH), which can simplify the spectrum.
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard (e.g., TSP or DSS) can be added.
-
-
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 10-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments can be run using standard instrument parameters to establish connectivity and assign protons to their corresponding carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Perform a background scan (e.g., of the empty ATR crystal or a pure KBr pellet).
-
Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
-
Identify and assign the characteristic absorption bands corresponding to the functional groups of this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, and to obtain information about its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid for ESI). The concentration should be in the low µg/mL to ng/mL range.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Mass Analyzer: Set to scan a relevant m/z range (e.g., 50-500).
-
Polarity: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and fragmented in the collision cell.
-
-
Data Processing:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental formula.
-
Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural insights.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized batch of this compound.
chemical structure and properties of 3-amino-2-hydroxybutanoic acid
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-amino-2-hydroxybutanoic acid, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available data on its stereoisomers, outlines experimental methodologies for its synthesis, and presents a visual representation of the synthetic workflow.
Chemical Structure and Properties
This compound is a non-proteinogenic amino acid characterized by a four-carbon chain with an amino group at the third position and a hydroxyl group at the second position. The presence of two chiral centers at C2 and C3 results in the existence of four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The structure and properties of these stereoisomers are crucial for their potential biological activity and application in drug design.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of the stereoisomers of this compound. These properties are essential for understanding the molecule's behavior in biological systems and for the development of analytical methods.
| Property | (2R,3S)-isomer | (3S)-isomer | (2R)-isomer | General |
| Molecular Formula | C₄H₉NO₃[1][2] | C₄H₉NO₃[3] | C₄H₉NO₃ | C₄H₉NO₃[4] |
| Molecular Weight ( g/mol ) | 119.12[1][2] | 119.12[3] | 119.12 | 119.12 |
| XLogP3 | -3.6[2] | -3.6[3] | -3.6 | - |
| Hydrogen Bond Donor Count | 3[2] | 3[3] | 3 | 3 |
| Hydrogen Bond Acceptor Count | 4[2] | 4[3] | 4 | 4 |
| Rotatable Bond Count | 2[2] | 2[3] | 2 | 2 |
| Exact Mass | 119.058243149[2] | 119.058243149[3] | 119.058243149 | 119.058243149 |
| Monoisotopic Mass | 119.058243149[2] | 119.058243149[3] | 119.058243149 | 119.058243149 |
| Topological Polar Surface Area (Ų) | 83.6[2] | 83.6[3] | 83.6 | 83.6 |
| Heavy Atom Count | 8[2] | 8[3] | 8 | 8 |
| Complexity | 93.3[1][2] | 93.3[3] | 93.3 | 93.3 |
| IUPAC Name | (2R,3S)-3-amino-2-hydroxybutanoic acid[2] | (3S)-3-amino-2-hydroxybutanoic acid[3] | (2R)-3-amino-2-hydroxybutanoic acid | - |
Synthesis of this compound Stereoisomers
The stereospecific synthesis of all four isomers of this compound has been achieved from carbohydrate precursors, specifically D-gulonic acid γ-lactone and D-glucono-δ-lactone.[4][5] This approach allows for the generation of enantiomerically pure forms of each stereoisomer.
Experimental Protocol Outline
The following is a general outline of the experimental methodology for the synthesis of the four stereoisomers of this compound, based on published literature.[4]
Materials and General Methods:
-
Starting Materials: D-gulonic acid γ-lactone and D-glucono-δ-lactone.
-
Reagents and Solvents: Tetrahydrofuran (THF) was distilled from Na/benzophenone. 2,2-dimethoxypropane, dimethylformamide (DMF), and methylene (B1212753) chloride were distilled from CaH₂.
-
Atmosphere: All non-aqueous reactions were conducted under an inert nitrogen atmosphere.[4]
-
Chromatography: Column chromatography was performed using 230–400 mesh silica (B1680970) gel for purification.[4]
-
Analytical Instruments:
General Synthetic Strategy: The synthesis involves the transformation of the sugar lactones into chiral aminoalcohols, which serve as key precursors.[4] The core of the synthesis relies on the use of epoxides derived from these sugars and subsequent stereospecific reactions to introduce the amino and hydroxyl functionalities with the desired stereochemistry.[4]
A detailed, step-by-step protocol for the multi-step synthesis of each stereoisomer is extensive and involves several intermediate compounds. For the precise reaction conditions, reagent quantities, and purification procedures for each specific step, it is imperative to consult the primary literature, such as the study by Lee et al. (2004) in Bioscience, Biotechnology, and Biochemistry.
Biological Significance
While β-hydroxy-α-amino acids as a class are known to exhibit a range of biological activities, including antibiotic, antifungal, and anti-tumor properties, as well as acting as protease inhibitors, specific details on the biological role and signaling pathways of this compound are not extensively documented in the reviewed literature.[4]
One of its stereoisomers, (2S,3R)-3-amino-2-hydroxybutanoic acid (also known as L-iso-threonine), has been identified as a crucial component of the glycopeptide 1-N-(D-threo-3-amino-2-hydroxybutanoyl-2',3'-dideoxykanamycin A, which is recognized as a potent antibacterial agent.[4] Furthermore, derivatives of dideoxykanamycin A incorporating the (2S,3S) and (2R,3R) configurations of this compound have also demonstrated significant antibacterial activity.[4]
At present, no specific signaling pathways directly involving this compound have been identified in the surveyed literature. Therefore, the visualization below depicts the general workflow for the synthesis of its stereoisomers.
Visualizations
Synthetic Workflow of this compound Stereoisomers
The following diagram illustrates the logical workflow for the stereospecific synthesis of the four stereoisomers of this compound from sugar precursors.
Caption: Synthetic workflow for this compound stereoisomers.
References
- 1. 2-Amino-3-hydroxybutanoic acid [myskinrecipes.com]
- 2. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 3. (2R)-3-amino-2-hydroxybutanoic acid | C4H9NO3 | CID 87360924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C4H9NO3 | CID 10558608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
exploring the therapeutic potential of 3-amino-2-hydroxybutanoic acid
An In-Depth Technical Guide on the Therapeutic Potential of 2-Amino-3-hydroxybutanoic Acid (Threonine)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the therapeutic potential of 2-amino-3-hydroxybutanoic acid, an essential amino acid commonly known as threonine. It is important to clarify a potential point of nomenclature confusion: the user's query specified "3-amino-2-hydroxybutanoic acid." However, the biologically significant and extensively researched compound with therapeutic applications is 2-amino-3-hydroxybutanoic acid (threonine). This document will focus on the substantial body of research related to L-threonine, the biologically active stereoisomer.
L-threonine plays a crucial role in various physiological processes, including protein synthesis, immune function, and the integrity of the intestinal barrier.[1][2] Notably, its therapeutic potential has been investigated in several neurological and immunological conditions. This guide provides a comprehensive overview of the existing research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Therapeutic Applications and Quantitative Data
The primary therapeutic application of L-threonine that has been explored is in the management of spasticity associated with neurological disorders. Several clinical studies have been conducted to evaluate its efficacy, with varying results.
Neurological Disorders
L-threonine has been investigated as a potential treatment for spasticity in conditions such as familial spastic paraparesis (FSP), multiple sclerosis (MS), spinal cord injury, and amyotrophic lateral sclerosis (ALS).[3][4][5] The rationale for its use in these conditions is based on its role as a precursor to the inhibitory neurotransmitter glycine (B1666218) in the central nervous system.[6][7][8][9][10]
| Condition | Dosage | Number of Patients | Outcome | Reference |
| Familial Spastic Paraparesis | 4.5 and 6.0 g/day | 18 | Statistically significant (p < 0.02) decrease in motor impairment and spasticity compared to placebo. However, the benefits were not considered clinically valuable. | [11][12] |
| Spinal Spasticity | 6 g/day | 33 | Modest but definite antispastic effect, concluding in favor of L-threonine over placebo. | [3] |
| Human Spasticity (Genetic Syndromes) | 500 mg/day | 6 | Partial improvement in spasticity, intensity of knee jerks, and muscle spasms. Average motor performance improvement of 29%. | [5][13] |
| Amyotrophic Lateral Sclerosis (ALS) | Not specified | Not specified | Threonine is a precursor to glycine and may aid in a multi-disciplinary treatment protocol for ALS. | [14] |
Intestinal Health and Immune Modulation
L-threonine is essential for gut health, primarily through its role in the synthesis of mucin, a key component of the protective mucus layer in the intestines.[1][15][16] It also plays a role in modulating the intestinal immune response.[1][17][18][19]
| Application | Model | Dosage/Concentration | Key Findings | Reference |
| Intestinal Mucin Synthesis | Piglets | 0, 21, or 56 mg threonine/g total amino acids | Fractional rates of total mucosal protein and mucin synthesis were significantly higher with increased luminal threonine concentration. | [15] |
| Gut Function and Immune Response | Laying Hens | Basal diet + 0, 0.1, 0.2, 0.3, and 0.4% L-threonine | Increased jejunal and ileal mucin 2 mRNA expression and ileal IgA antibody concentrations with increasing L-threonine. | [1][2] |
| Intestinal Health in Piglets | Piglets | Basal diet vs. basal diet + 2 g L-threonine/kg | L-threonine supplementation attenuated inflammatory responses and increased Muc2 synthesis and goblet cell density in the ileum of IUGR piglets. | [17] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are outlines of key methodologies cited in the study of L-threonine.
Assessment of Spasticity: The Modified Ashworth Scale (MAS)
The Modified Ashworth Scale is a widely used clinical tool to assess muscle tone and spasticity.[20][21][22]
Protocol:
-
Patient Positioning: The patient is placed in a supine position to ensure maximal muscle relaxation.[21][23]
-
Movement: The examiner moves the joint through its full range of motion in one second.[23] For flexor muscles, the joint is moved from a position of maximal flexion to maximal extension. For extensor muscles, the movement is from maximal extension to maximal flexion.[23]
-
Scoring: The resistance encountered during the passive movement is graded on a 6-point scale:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.
-
1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.
-
2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.
-
3: Considerable increase in muscle tone, passive movement difficult.
-
4: Affected part(s) rigid in flexion or extension.
-
-
Repetitions: The test should be performed a maximum of three times for each joint to avoid influencing the score due to stretching.[24]
Analysis of Amino Acids in Cerebrospinal Fluid (CSF) by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying amino acid concentrations in biological fluids.[25][26][27]
Principle: This method involves the pre-column derivatization of amino acids to make them detectable by UV or fluorescence detectors, followed by separation on a reverse-phase HPLC column.
General Protocol Outline:
-
Sample Collection and Preparation: CSF is collected via lumbar puncture. For some protocols, pretreatment to remove proteins may be necessary, although methods exist for direct analysis of untreated CSF.[25][28]
-
Derivatization: A derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) or dabsyl chloride, is added to the CSF sample to react with the amino acids.[25][26][27]
-
HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase, typically consisting of a buffer and an organic solvent (e.g., acetonitrile), is used to separate the different amino acid derivatives.[28]
-
Detection and Quantification: The separated derivatives are detected by a UV or fluorescence detector. The concentration of each amino acid is determined by comparing the peak area to that of known standards.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of L-threonine are attributed to its involvement in key signaling pathways.
Glycinergic Neurotransmission in Spasticity
The primary mechanism by which L-threonine is thought to reduce spasticity is through its conversion to glycine in the central nervous system.[6][7][8][9][10] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels.[9][29][30][31]
Experimental Workflow for Clinical Trials
The clinical trials investigating L-threonine for spasticity often follow a double-blind, placebo-controlled, crossover design.
Conclusion
L-threonine, or 2-amino-3-hydroxybutanoic acid, demonstrates notable therapeutic potential, particularly in the realm of neurology for the management of spasticity. Its mechanism of action via conversion to the inhibitory neurotransmitter glycine is a compelling area of study. While clinical trial results have shown modest effects, the favorable safety profile of L-threonine warrants further investigation. Additionally, its role in maintaining intestinal health and modulating the immune system presents other promising avenues for therapeutic development. This guide provides a foundational overview for researchers and professionals in the field, highlighting the key findings and methodologies that will be instrumental in advancing our understanding and application of this essential amino acid.
References
- 1. Effect of supplemental L-threonine on mucin 2 gene expression and intestine mucosal immune and digestive enzymes activities of laying hens in environments with high temperature and humidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A double-blind study of L-threonine in patients with spinal spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Threonine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Pilot study of threonine supplementation in human spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. L-Threonine administration increases glycine concentrations in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. EP0028257B1 - L-threonine for regulating glycine levels in the brain and spinal cord - Google Patents [patents.google.com]
- 11. L-threonine in the treatment of spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.mit.edu [web.mit.edu]
- 13. Pilot Study of Threonine Supplementation in Human Spasticity | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 14. swolverine.com [swolverine.com]
- 15. Luminal threonine concentration acutely affects intestinal mucosal protein and mucin synthesis in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. l-Threonine improves intestinal mucin synthesis and immune function of intrauterine growth-retarded weanling piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thepoultrysite.com [thepoultrysite.com]
- 19. Novel Insight Into Nutritional Regulation in Enhancement of Immune Status and Mediation of Inflammation Dynamics Integrated Study In Vivo and In Vitro of Teleost Grass Carp (Ctenopharyngodon idella): Administration of Threonine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modified Ashworth Scale – Strokengine [strokengine.ca]
- 21. health.utah.edu [health.utah.edu]
- 22. Ashworth Scale / Modified Ashworth Scale | RehabMeasures Database [sralab.org]
- 23. scireproject.com [scireproject.com]
- 24. elitelearning.com [elitelearning.com]
- 25. [PDF] Simple quantitative HPLC method for measuring physiologic amino acids in cerebrospinal fluid without pretreatment. | Semantic Scholar [semanticscholar.org]
- 26. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Glycine receptor - Wikipedia [en.wikipedia.org]
- 31. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
Methodological & Application
Stereoselective Synthesis of (2R,3S)-3-amino-2-hydroxybutanoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (2R,3S)-3-amino-2-hydroxybutanoic acid, a crucial chiral building block for various biologically active molecules. The following sections outline three prominent and effective strategies to achieve high stereoselectivity: synthesis from a chiral pool starting material (D-glucono-δ-lactone), asymmetric aldol (B89426) reaction, and dynamic kinetic resolution of a β-amino-α-keto ester.
Introduction
(2R,3S)-3-amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid characterized by two adjacent stereocenters. Its specific stereochemistry is vital for the biological activity of many pharmaceutical compounds. The demand for enantiomerically pure forms of this amino acid has driven the development of various stereoselective synthetic methodologies. This document details robust protocols for three such methods, providing quantitative data and procedural workflows to aid researchers in their synthetic endeavors.
Method 1: Synthesis from D-Glucono-δ-lactone
This method utilizes a readily available chiral starting material, D-glucono-δ-lactone, to stereospecifically synthesize all four stereoisomers of 3-amino-2-hydroxybutanoic acid. The following protocol is specifically adapted for the synthesis of the (2R,3S) and (2R,3R) isomers.[1][2]
Experimental Workflow
References
Application Note: Chiral HPLC Separation of 3-amino-2-hydroxybutanoic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chiral separation of the four stereoisomers of 3-amino-2-hydroxybutanoic acid (threonine): L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The primary method detailed utilizes direct chiral High-Performance Liquid Chromatography (HPLC) with a macrocyclic glycopeptide chiral stationary phase, which has demonstrated efficacy for the separation of underivatized amino acids.[1] An overview of an alternative indirect method involving pre-column derivatization is also presented. This document is intended to guide researchers in developing robust and reliable methods for the enantioselective analysis of this essential amino acid.
Introduction
This compound, commonly known as threonine, is an essential amino acid containing two chiral centers, resulting in four distinct stereoisomers. The physiological and toxicological properties of each stereoisomer can vary significantly, making their accurate separation and quantification critical in pharmaceutical development, food science, and biomedical research.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the chiral resolution of amino acids.[1][2] Both direct and indirect approaches can be successfully employed for the separation of threonine enantiomers and diastereomers.[1]
Direct methods involve the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to their separation without prior derivatization.[1] Macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for this purpose.[1] Indirect methods, conversely, involve the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomeric pairs, which can then be separated on a conventional achiral stationary phase.[3][4]
This application note focuses on a direct chiral HPLC method and provides a comprehensive experimental protocol.
Experimental Protocols
Direct Chiral HPLC Separation (Primary Method)
This protocol outlines the direct separation of this compound stereoisomers using a teicoplanin-based chiral stationary phase.
2.1.1. Materials and Reagents
-
Reference standards of L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Methanol (B129727), HPLC grade (for sample preparation)
-
Formic acid (optional, for mobile phase modification)
-
Ammonium acetate (B1210297) (optional, for mobile phase modification)
2.1.2. Instrumentation and Columns
-
HPLC system with a pump, autosampler, column oven, and detector (UV or Mass Spectrometer)
-
Chiral Stationary Phase: Astec CHIROBIOTIC® T, 250 x 4.6 mm
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Astec CHIROBIOTIC® T, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile / Water (80/20, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25°C[5] |
| Injection Volume | 5 µL[5] |
| Detection | UV at 200-220 nm[1] or Mass Spectrometry |
2.1.4. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1.5 mg/mL).[1][5]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2.1.5. Experimental Workflow
Caption: Workflow for Direct Chiral HPLC Separation.
Indirect Chiral HPLC Separation (Alternative Method)
This method is suitable for complex matrices and can offer enhanced sensitivity with the appropriate derivatizing agent.[1]
2.2.1. Derivatization
-
Reagent Selection : Choose a chiral derivatizing agent (CDA) such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence detection.[1]
-
Procedure : Mix the sample containing threonine isomers with a solution of NBD-F in a suitable buffer (e.g., borate (B1201080) buffer).[1]
-
Heat the mixture to facilitate the reaction, forming diastereomers.[1]
2.2.2. Chromatographic Conditions
-
Column : Standard reversed-phase column (e.g., C18).
-
Mobile Phase : A gradient of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically used.
-
Detection : Fluorescence detector with excitation and emission wavelengths appropriate for the NBD label.
Data Presentation
The following table summarizes quantitative data from a direct chiral HPLC separation of threonine.
| Parameter | Value | Reference |
| Selectivity Factor (α) | 1.47 | [5] |
| Resolution (Rs) | 1.70 | [5] |
| Capacity Factor (k'1) | 2.73 | [5] |
| Capacity Factor (k'2) | 4.03 | [5] |
Logical Relationship of Separation Approaches
Caption: Approaches to Chiral HPLC Separation.
Conclusion
The direct chiral HPLC method using a teicoplanin-based stationary phase provides a robust and straightforward approach for the separation of this compound stereoisomers without the need for derivatization. For applications requiring higher sensitivity or analysis in complex matrices, an indirect method with pre-column derivatization offers a viable alternative. The choice of method will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sedere.com [sedere.com]
Application Notes and Protocols for the Use of 3-amino-2-hydroxybutanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
3-amino-2-hydroxybutanoic acid, an isomer of the proteinogenic amino acid threonine, is a valuable building block in the synthesis of modified peptides for drug discovery and development. Its unique stereochemistry and the presence of a beta-hydroxyl group can impart specific conformational constraints and hydrogen bonding capabilities to peptides, potentially enhancing their biological activity, selectivity, and stability. The successful incorporation of this non-standard amino acid into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategy and coupling conditions to ensure high yield and purity of the final product.
These application notes provide a comprehensive guide to the efficient incorporation of this compound in Fmoc-based SPPS. The protocols and data presented are based on established methodologies for similar beta-hydroxy amino acids, such as threonine, and are intended to serve as a robust starting point for researchers.
Key Considerations for SPPS using this compound:
-
Orthogonal Protection: The widely adopted Fmoc/tBu strategy is highly recommended.[1][2] The Nα-amino group is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected with the acid-labile tert-butyl (tBu) group.[1][3] This orthogonal scheme ensures that the side-chain protecting group remains intact during the repetitive basic conditions of Fmoc deprotection and is efficiently removed during the final acidic cleavage from the resin.[2]
-
Side-Chain Protection: Protection of the β-hydroxyl group is crucial to prevent undesirable side reactions, primarily O-acylation by the activated carboxyl group of the incoming amino acid.[1] Such O-acylation can lead to the formation of ester linkages and subsequent side reactions like β-elimination, resulting in dehydrated amino acid residues in the peptide chain.[1] The tert-butyl (tBu) ether is the standard and most effective protecting group for the hydroxyl function in Fmoc-SPPS, offering excellent stability to the basic conditions of Fmoc removal and clean cleavage with strong acids like trifluoroacetic acid (TFA).[1][4]
-
Coupling Activation: this compound, similar to other β-branched amino acids like threonine and valine, can exhibit steric hindrance, making peptide bond formation more challenging.[5] Therefore, the use of highly efficient coupling reagents is recommended to achieve high coupling yields and minimize racemization.[5][6] Aminium/uronium salts such as HATU and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more effective than carbodiimides for coupling sterically hindered amino acids.[5][6]
-
Aggregation: Sequences containing multiple β-branched or hydrophobic residues can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps.[7] To mitigate this, the use of pseudoproline dipeptides derived from this compound can be a powerful strategy. These derivatives temporarily introduce a kink in the peptide backbone, disrupting the inter-chain hydrogen bonding that causes aggregation.[7]
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. The following table provides a comparative summary of commonly used coupling reagents in Fmoc-SPPS, with expected performance indicators for coupling Fmoc-3-amino-2-hydroxybutanoic acid(tBu)-OH.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Notes |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Highly reactive and efficient, recommended for difficult couplings. Higher cost.[5] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Similar reactivity to HATU, often more cost-effective.[5] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | Widely used and efficient for standard couplings.[6] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Byproducts are not guanidinium-based. Good for standard and slightly hindered couplings.[6] |
| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low to Moderate | Cost-effective option. Longer reaction times may be required for complete coupling.[6] |
Data is based on the performance of similar sterically hindered amino acids and serves as a guideline.[5] Optimization for specific peptide sequences may be required.
Experimental Protocols
The following protocols are provided for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy. These can be adapted for automated peptide synthesizers.
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Protocol 2: Standard Fmoc-SPPS Coupling Cycle for Incorporating Fmoc-3-amino-2-hydroxybutanoic acid(tBu)-OH
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling (using HATU):
-
In a separate vial, dissolve Fmoc-3-amino-2-hydroxybutanoic acid(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
-
Optional Capping:
-
To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes. This is particularly recommended for long or difficult sequences.
-
If capping is performed, wash the resin again with DMF and DCM.
-
Protocol 3: Final Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from this compound.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Workflow for SPPS incorporating this compound.
References
Application Notes and Protocols for the Structural Elucidation of 3-Amino-2-Hydroxybutanoic Acid via NMR Spectroscopy
Introduction
3-Amino-2-hydroxybutanoic acid, a vital amino acid, plays a crucial role in various biological processes. Its structural integrity is paramount to its function, making precise characterization essential for researchers in biochemistry, drug development, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of its chemical structure in solution. It provides detailed information on the atomic-level connectivity and chemical environment. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural elucidation of this compound using a suite of 1D and 2D NMR experiments. The data presented herein is based on the common stereoisomer, L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid).
Data Presentation: NMR Spectral Data
The following tables summarize the experimental NMR data for L-threonine, recorded in D₂O at a pH of 7.4. This data serves as a reference for confirming the structure of this compound.
Table 1: ¹H NMR Chemical Shift Assignments.
| Atom Position | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | Hα | 3.57 | d | 4.5 |
| 3 | Hβ | 4.24 | dq | 4.5, 6.4 |
| 4 | Hγ | 1.32 | d | 6.4 |
Note: Chemical shifts are referenced to an internal standard. The amine (-NH₂) and hydroxyl (-OH) protons are typically not observed in D₂O due to rapid deuterium (B1214612) exchange.
Table 2: ¹³C NMR Chemical Shift Assignments.
| Atom Position | Carbon | Chemical Shift (δ, ppm) |
| 1 | C=O | 175.69 |
| 2 | Cα | 63.17 |
| 3 | Cβ | 68.68 |
| 4 | Cγ | 22.18 |
Table 3: Summary of Key 2D NMR Correlations.
| Experiment | Correlating Protons/Carbons | Structural Information Provided |
| COSY | Hα ↔ Hβ; Hβ ↔ Hγ | Confirms the direct spin-spin coupling between adjacent protons, establishing the -CH(α)-CH(β)-CH₃(γ) fragment. |
| HSQC | Hα ↔ Cα (3.57 ppm ↔ 63.17 ppm)Hβ ↔ Cβ (4.24 ppm ↔ 68.68 ppm)Hγ ↔ Cγ (1.32 ppm ↔ 22.18 ppm) | Directly correlates each proton to its attached carbon, confirming the assignments from 1D spectra. |
| HMBC | Hα → C=O, Cβ, CγHβ → C=O, Cα, CγHγ → Cα, Cβ | Reveals long-range (2-3 bond) correlations, which piece together the entire carbon skeleton and confirm the positions of the carboxyl and methyl groups relative to the backbone. |
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Amount of Material : For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR experiments and 50-100 mg for ¹³C NMR experiments.[1]
-
Solvent : Use 0.6-0.7 mL of a high-purity deuterated solvent. Deuterium oxide (D₂O) is highly recommended as it is a good solvent for amino acids and eliminates the large water signal.[1]
-
Procedure :
-
Weigh the desired amount of the amino acid directly into a clean, dry vial.
-
Add the deuterated solvent (e.g., D₂O) to the vial and vortex until the sample is fully dissolved. A homogeneous solution free of particulate matter is essential.[2]
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Carefully transfer the solution into a 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[3]
-
Cap the NMR tube securely and label it clearly.
-
2. NMR Data Acquisition
All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹H NMR :
-
Experiment : Standard single-pulse ¹H NMR.
-
Typical Parameters : Pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 2 s, number of scans = 16.
-
Solvent Suppression : If using a solvent with residual proton signals (like H₂O in D₂O), apply a solvent suppression technique (e.g., presaturation).
-
-
¹³C NMR :
-
Experiment : Standard proton-decoupled ¹³C NMR.
-
Typical Parameters : Pulse angle = 45°, acquisition time = 1-2 s, relaxation delay = 2 s, number of scans = 1024 or more, depending on concentration.
-
-
2D COSY (Correlation Spectroscopy) :
-
Purpose : To identify protons that are spin-coupled to each other (typically through 2-3 bonds).
-
Typical Parameters : Standard cosygpppqf pulse sequence, spectral width optimized to cover all proton signals, 256-512 increments in the indirect dimension, 8-16 scans per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To identify direct one-bond correlations between protons and their attached carbons.
-
Typical Parameters : Standard hsqcedetgpsisp2.3 pulse sequence, spectral widths optimized for both ¹H and ¹³C ranges, 256-512 increments in the indirect dimension, 4-8 scans per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation) :
-
Purpose : To identify long-range (2-3 bond) correlations between protons and carbons.
-
Typical Parameters : Standard hmbcgplpndqf pulse sequence, long-range coupling delay optimized for ~8 Hz, 256-512 increments in the indirect dimension, 16-32 scans per increment.
-
Visualizations: Workflows and Logic
References
Application Notes: Enzymatic Synthesis of 3-Amino-2-Hydroxybutanoic Acid
Introduction
3-Amino-2-hydroxybutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, and its stereoisomers are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical synthesis of these compounds often involves multiple steps, the use of protecting groups, and challenges in achieving high stereoselectivity.[1] Biocatalysis, utilizing enzymes, presents a powerful alternative, offering high selectivity, mild reaction conditions, and environmentally benign processes.[2] This document provides detailed protocols and data for the enzymatic synthesis of this compound, primarily focusing on the use of aldolases and transaldolases.
Core Enzymatic Strategies
The most prominent enzymatic routes for synthesizing β-hydroxy-α-amino acids involve carbon-carbon bond formation catalyzed by specific classes of enzymes.
-
Threonine Aldolases (TAs): These Pyridoxal-5'-phosphate (PLP)-dependent enzymes are highly effective for this transformation.[3] They catalyze the reversible aldol (B89426) condensation of glycine (B1666218) (the donor) and an aldehyde (the acceptor). For the synthesis of this compound, acetaldehyde (B116499) is used as the acceptor. TAs exhibit excellent stereocontrol at the α-carbon, though diastereoselectivity at the β-carbon can be moderate.[3][4] Different classes of TAs can be used to synthesize different stereoisomers:
-
L-Threonine (B559522) Aldolase (B8822740) (L-TA) (EC 4.1.2.5): Produces L-isomers.
-
L-allo-Threonine Aldolase (L-allo-TA) (EC 4.1.2.48): Produces L-allo isomers.
-
D-Threonine Aldolase (D-TA) (EC 4.1.2.42): Produces D-isomers.
-
-
Serine Hydroxymethyltransferases (SHMTs): Also PLP-dependent, SHMTs (EC 2.1.2.1) can catalyze the same type of aldol reaction as threonine aldolases, using glycine and various aldehydes.[2] However, their substrate specificity for aldehydes is generally more limited compared to TAs.[2]
-
L-Threonine Transaldolases (LTTAs): Enzymes from secondary metabolic pathways, such as ObiH, have shown promise.[5] These enzymes catalyze a transaldolation reaction, transferring an amino-acetaldehyde unit from a donor like L-threonine to an acceptor aldehyde. This approach can be highly diastereoselective.[5]
-
2-Oxoglutarate-Dependent Hydroxylases: An alternative strategy involves the direct hydroxylation of amino acids. This method is highly regio- and stereoselective and the reaction is irreversible, which can be an advantage over the equilibrium-limited aldol reactions.[2] However, the availability of suitable hydroxylases is currently limited.[2]
dot digraph "Enzymatic_Strategies_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="filled", margin=0.1];
subgraph "cluster_Strategies" { label="Enzymatic Synthesis Strategies"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
"Synthesis" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Synthesis of\lthis compound"];
edge [color="#34A853"]; "Synthesis" -> "Threonine Aldolase"; "Synthesis" -> "Transaldolase (ObiH)"; "Synthesis" -> "Hydroxylase"; "Synthesis" -> "SHMT"; } dot Caption: Comparison of major enzymatic strategies.
Data Presentation: Performance of Biocatalysts
The following table summarizes representative data for the synthesis of β-hydroxy-α-amino acids using various enzymatic methods.
| Enzyme/System | Aldehyde Substrate | Donor | Product(s) | Yield / Conversion | Diastereomeric Ratio (d.r.) | Key Conditions | Reference |
| ObiH (whole cells) | 4-Nitrobenzaldehyde | L-Threonine | (2S,3R)-β-Hydroxy-α-amino acid | 85% (isolated) | >20:1 | 20 mM aldehyde, 100 mM L-Thr, pH 8.5, 37°C, 18h | [5] |
| ObiH (whole cells) | 2-Pyridinecarboxaldehyde | L-Threonine | (2S,3R)-β-Hydroxy-α-amino acid | 72% (isolated) | >20:1 | 20 mM aldehyde, 100 mM L-Thr, pH 8.5, 37°C, 18h | [5] |
| ObiH (whole cells) | Acetaldehyde | L-Threonine | (2S,3R)-3-hydroxy-2-aminobutanoic acid | 50% (isolated) | 1.5:1 | 20 mM aldehyde, 100 mM L-Thr, pH 8.5, 37°C, 18h | [5] |
| L-TA Mutant | Benzaldehyde | Glycine | L-threo/L-erythro Phenylserine | >99% (conversion) | 99:1 (threo:erythro) | Directed evolution for improved stereoselectivity | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Stereoisomers using Threonine Aldolase
This protocol provides a general method for the synthesis of this compound using a commercially available or purified threonine aldolase (L-TA, D-TA, or L-allo-TA).
dot digraph "Threonine_Aldolase_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "Glycine" [label="Glycine", shape=ellipse]; "Acetaldehyde" [label="Acetaldehyde", shape=ellipse]; }
subgraph "cluster_products" { label="Products (Stereoisomers)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "L_threo" [label="(2S,3R)\lL-threo"]; "L_allo" [label="(2S,3S)\lL-allo"]; "D_threo" [label="(2R,3S)\lD-threo"]; "D_allo" [label="(2R,3R)\lD-allo"]; }
"Glycine" -> "L_threo" [label=" L-TA", fontcolor="#EA4335", color="#EA4335"]; "Acetaldehyde" -> "L_threo" [arrowhead=none, color="#EA4335"];
"Glycine" -> "L_allo" [label=" L-allo-TA", fontcolor="#34A853", color="#34A853"]; "Acetaldehyde" -> "L_allo" [arrowhead=none, color="#34A853"];
"Glycine" -> "D_threo" [label=" D-TA", fontcolor="#FBBC05", color="#FBBC05"]; "Acetaldehyde" -> "D_threo" [arrowhead=none, color="#FBBC05"];
"Glycine" -> "D_allo" [label=" D-TA\n(low selectivity)", style=dashed, fontcolor="#5F6368", color="#5F6368"]; "Acetaldehyde" -> "D_allo" [arrowhead=none, style=dashed, color="#5F6368"]; } dot Caption: Threonine Aldolase reaction pathways.
1. Materials and Reagents:
-
Glycine
-
Acetaldehyde (freshly distilled recommended)
-
Threonine Aldolase (L-TA, D-TA, or L-allo-TA)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Trichloroacetic acid (TCA) or Hydrochloric acid (HCl) for quenching
-
Solvents for extraction and chromatography (e.g., ethyl acetate, methanol)
-
Cation exchange resin (e.g., Dowex 50WX8)
2. Reaction Setup:
-
Prepare a reaction mixture in a temperature-controlled vessel. For a 10 mL reaction volume:
-
Add 5 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Dissolve Glycine to a final concentration of 200 mM.
-
Add PLP to a final concentration of 0.1 mM.
-
-
Add the Threonine Aldolase to a final concentration of 1-5 mg/mL. Stir gently to dissolve.
-
Carefully add acetaldehyde to a final concentration of 100 mM. Due to its volatility, add it to the sealed reaction vessel.
-
Seal the vessel and incubate at 30°C with gentle agitation for 24-48 hours.
3. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC.
-
Once the reaction has reached completion or equilibrium, terminate it by adding acid (e.g., 10% TCA or 1M HCl) to lower the pH to ~2. This will precipitate the enzyme.
-
Centrifuge the mixture (e.g., 10,000 x g for 20 minutes) to remove the precipitated protein.
4. Product Purification:
-
Load the supernatant onto a pre-equilibrated cation exchange column (H+ form).
-
Wash the column with deionized water to remove unreacted acetaldehyde and other non-basic components.
-
Elute the amino acid product using an ammonia (B1221849) solution (e.g., 2 M NH4OH).
-
Collect the fractions containing the product (monitor by TLC or a ninhydrin (B49086) test).
-
Combine the product-containing fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
5. Analysis:
-
Confirm the structure and purity via ¹H and ¹³C NMR.
-
Determine the stereochemistry (diastereomeric and enantiomeric excess) using chiral HPLC or by converting the product to a suitable derivative for analysis.
Protocol 2: Whole-Cell Biocatalysis using Recombinant E. coli expressing L-Threonine Transaldolase ObiH
This protocol is adapted from methodologies using whole-cell catalysts, which avoids enzyme purification and can improve operational stability.[5]
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", margin="0.15,0.1"]; edge [color="#4285F4"];
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Culture" [label="1. Recombinant E. coli Culture\n(Expressing ObiH)"]; "Harvest" [label="2. Cell Harvest & Washing\n(Centrifugation)"]; "Reaction" [label="3. Whole-Cell Biocatalytic Reaction\n(Substrates + Wet Cells)"]; "Quench" [label="4. Reaction Quenching\n(Acetonitrile)"]; "Purify" [label="5. Purification\n(Reverse-Phase Chromatography)"]; "Analyze" [label="6. Analysis\n(NMR, HPLC)"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Purified Product"];
"Start" -> "Culture"; "Culture" -> "Harvest"; "Harvest" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Purify"; "Purify" -> "Analyze"; "Analyze" -> "End"; } dot Caption: General experimental workflow for whole-cell biocatalysis.
1. Materials and Reagents:
-
E. coli strain expressing the ObiH gene (or other suitable transaldolase).
-
LB Broth and appropriate antibiotic for cell culture.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
L-Threonine
-
Acetaldehyde
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Methanol (as co-solvent)
-
Acetonitrile (B52724) (for quenching)
-
Reverse-phase chromatography system (e.g., Biotage) and column (e.g., C18).
2. Preparation of Whole-Cell Biocatalyst:
-
Inoculate a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Wash the cell pellet with buffer (e.g., Tris-HCl) and centrifuge again. The resulting "wet whole cells" can be used directly or stored frozen.
3. Preparative Scale Reaction:
-
In a suitable reaction vessel, prepare the following mixture:
-
50 mM Tris-HCl buffer, pH 8.5
-
100 mM L-Threonine
-
20 mM Acetaldehyde
-
4% (v/v) Methanol
-
-
Add the prepared wet whole cells to achieve a final concentration of 1-2% (w/v).
-
Incubate the reaction at 37°C for 18 hours with agitation.[5]
4. Product Isolation and Purification:
-
Quench the reaction by adding an equal volume of acetonitrile.[5]
-
Subject the mixture to a freeze-thaw cycle to ensure complete cell lysis.
-
Centrifuge the mixture to pellet the cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the product from the supernatant using a reverse-phase chromatography system.[5] Use a suitable gradient of water and acetonitrile (with 0.1% TFA, if necessary).
-
Combine the fractions containing the pure product and lyophilize to obtain a solid powder.
5. Analysis:
-
Confirm the product identity and purity using NMR spectroscopy.
-
Determine the diastereomeric ratio using ¹H NMR analysis of the crude reaction mixture or purified product.
-
Determine enantiomeric excess using chiral HPLC.
References
- 1. Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme - American Chemical Society [acs.digitellinc.com]
- 2. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Amino-2-Hydroxybutanoic Acid in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-hydroxybutanoic acid, a non-proteinogenic amino acid, serves as a versatile chiral building block in modern drug design. Its inherent stereochemistry and functional groups—an amino group, a hydroxyl group, and a carboxylic acid—provide a valuable scaffold for the synthesis of complex molecules with diverse biological activities. The presence of two chiral centers allows for the generation of four stereoisomers, enabling fine-tuning of molecular geometry for optimal target engagement. This document provides detailed application notes and protocols for the use of this compound derivatives in two prominent areas of drug discovery: as inhibitors of methionine aminopeptidase-2 (MetAP2) for anti-cancer and anti-angiogenic applications, and as novel antimicrobial agents.
I. Application as Methionine Aminopeptidase-2 (MetAP2) Inhibitors
Methionine aminopeptidases (MetAPs) are metalloproteases that cleave the N-terminal methionine from newly synthesized proteins. MetAP2 has been identified as a key enzyme in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of MetAP2 is a promising strategy for the development of novel anti-cancer therapies. Substituted 3-amino-2-hydroxyamides derived from this compound have been identified as potent and selective inhibitors of human MetAP2.[1]
Data Presentation: In Vitro Activity of 3-Amino-2-hydroxyamide MetAP2 Inhibitors
The following table summarizes the in vitro inhibitory activity of representative 3-amino-2-hydroxyamide analogs against recombinant human MetAP2 (rhMetAP2) and their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs).
| Compound ID | P1' Moiety | rhMetAP2 IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| 12 | Ethyl sulfide | 100 | - |
| A-357300 (3t) | Diacylhydrazine | Potent Inhibition | Inhibition of methionine processing and cellular proliferation |
Note: Specific IC50 values for all compounds are not publicly available in the cited literature, but their potential as potent inhibitors is highlighted.[1][2]
Experimental Protocols
This protocol describes a general method for the synthesis of 3-amino-2-hydroxyamide derivatives designed as reversible inhibitors of MetAP2.[2]
Materials:
-
Appropriate N-Boc protected this compound stereoisomer
-
Desired linker molecule (e.g., an amino acid ester)
-
Cinnamic acid derivative (e.g., 3,4,5-trimethoxycinnamic acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, TEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA, HCl in dioxane)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Coupling of Linker to Cinnamic Acid:
-
Dissolve the cinnamic acid derivative (1.0 eq) in a suitable solvent such as DMF.
-
Add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired linker molecule (e.g., an amino acid ester hydrochloride, 1.0 eq) and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the coupled product by flash column chromatography.
-
-
N-Boc Deprotection:
-
Dissolve the product from step 1 in a solvent like DCM.
-
Add an excess of a deprotection reagent such as TFA or a saturated solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure to obtain the amine salt.
-
-
Coupling of the Deprotected Linker to N-Boc-3-amino-2-hydroxybutanoic Acid:
-
Dissolve the N-Boc protected this compound (1.0 eq) in DMF.
-
Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir for 10 minutes at room temperature.
-
Add the deprotected linker-cinnamic acid derivative from step 2 (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 6-8 hours.
-
Work-up the reaction mixture and purify the resulting N-Boc protected final compound by flash chromatography.
-
-
Final Deprotection:
-
Dissolve the purified product from step 3 in DCM.
-
Add an excess of TFA or HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent to yield the final 3-amino-2-hydroxyamide inhibitor as its salt.
-
The final product can be further purified by recrystallization or HPLC.
-
This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against recombinant human MetAP2.[3][4]
Materials:
-
Recombinant human MetAP2 (rhMetAP2)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 40 mM KCl, 1.5 mM CoCl₂)
-
Substrate (e.g., Met-Gly-Met-Met or a fluorogenic substrate like Met-AMC)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
-
Enzyme Reaction:
-
In a 96-well plate, add a solution of rhMetAP2 (e.g., 1 nM final concentration) in assay buffer to each well.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-60 minutes) at a controlled temperature (e.g., 4°C or 25°C).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to each well (e.g., Met-Gly-Met-Met to a final concentration of 4 mM).
-
Incubate the plate at 37°C for a defined period (e.g., 20-45 minutes).
-
Quench the reaction by adding a stopping solution (e.g., 10 mM EDTA).
-
-
Detection:
-
Quantify the amount of product formed. For a peptide substrate, this can be done by measuring the released methionine using a colorimetric or fluorometric method. For a fluorogenic substrate, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of MetAP2 and its inhibition.
References
- 1. 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pnas.org [pnas.org]
- 4. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Synthesis of 3-Amino-2-hydroxybutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of 3-amino-2-hydroxybutanoic acid, a chiral building block of significant interest in pharmaceutical development. The successful synthesis of this molecule, with its vicinal amino and hydroxyl functionalities, hinges on the judicious selection, application, and removal of protecting groups to ensure regioselectivity and stereochemical integrity.
Introduction
This compound and its stereoisomers are key components in a variety of biologically active molecules. Their synthesis requires careful management of the reactive amino and hydroxyl groups to prevent unwanted side reactions during chain elongation or other synthetic transformations. Orthogonal protecting group strategies are often employed, allowing for the selective deprotection of one functional group while others remain protected. This document outlines common protecting group strategies, provides detailed experimental protocols, and presents quantitative data to guide researchers in this field.
Protecting Group Strategies
The choice of protecting groups is dictated by the overall synthetic route and the compatibility of their introduction and cleavage conditions with other functional groups in the molecule. The most common strategies for protecting the amino and hydroxyl groups of this compound involve the use of carbamates for the amine and ethers for the alcohol.
A typical orthogonal strategy is illustrated below:
Caption: Orthogonal protecting group strategy for this compound.
Data Presentation: Protecting Group Introduction and Removal
The following tables summarize quantitative data for the introduction and removal of common protecting groups in the synthesis of this compound derivatives.
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Amino Group Protection | ||||||
| Pf (9-phenyl-9-fluorenyl) | Pf-Br, Pb(NO₃)₂, Et₃N | CH₂Cl₂ | Room Temp. | - | 79 | [1] |
| Boc (tert-butoxycarbonyl) | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | 0°C to Room Temp. | 12-18 h | >90 | General Protocol |
| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-OSu, Na₂CO₃ | Dioxane/H₂O | 0°C to Room Temp. | Overnight | >90 | General Protocol |
| Hydroxyl Group Protection | ||||||
| Bn (Benzyl) | BnBr, NaH, Bu₄NI | THF | 0°C | - | 91 | [1] |
| Protecting Group Removal | ||||||
| Pf and Bn | H₂, 10% Pd/C | MeOH | 70°C | - | 83 | [1] |
| Boc | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0°C to Room Temp. | 1-4 h | >90 | General Protocol |
| Fmoc | 20% Piperidine | DMF | Room Temp. | 15-20 min | >95 | General Protocol |
| Bn | H₂, Pd/C | MeOH or EtOH | Room Temp. | 1-3 h | >95 | General Protocol |
Experimental Protocols
Detailed methodologies for key protection and deprotection steps are provided below.
Protocol 1: N-Protection with 9-phenyl-9-fluorenyl (Pf) Group[1]
This protocol describes the protection of the amino group of a this compound precursor.
Materials:
-
Amino alcohol precursor
-
9-phenyl-9-fluorenyl bromide (Pf-Br)
-
Lead(II) nitrate (B79036) (Pb(NO₃)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the amino alcohol precursor in CH₂Cl₂.
-
Add Et₃N, followed by Pb(NO₃)₂.
-
Add a solution of Pf-Br in CH₂Cl₂ to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by column chromatography.
Caption: Experimental workflow for N-Pf protection.
Protocol 2: O-Protection with Benzyl (Bn) Group[1]
This protocol details the benzylation of the hydroxyl group.
Materials:
-
N-Pf protected amino alcohol
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrabutylammonium iodide (Bu₄NI)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the N-Pf protected amino alcohol in anhydrous THF at 0°C, add NaH.
-
Add a catalytic amount of Bu₄NI.
-
Add BnBr dropwise.
-
Stir the reaction at 0°C and monitor by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by column chromatography.
Protocol 3: Simultaneous Deprotection of N-Pf and O-Bn Groups[1]
This protocol describes the final deprotection to yield this compound.
Materials:
-
Fully protected this compound derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected amino acid in MeOH.
-
Add 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Heat the reaction to 70°C and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by ion-exchange chromatography.
Caption: Experimental workflow for simultaneous deprotection.
Protocol 4: General Procedure for N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
Procedure:
-
Dissolve this compound in a 1:1 mixture of dioxane and water.
-
Add NaHCO₃ and stir until dissolved.
-
Cool the solution to 0°C.
-
Add a solution of (Boc)₂O in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the mixture to remove dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the N-Boc protected product.
Protocol 5: General Procedure for N-Fmoc Protection
Materials:
-
This compound
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
Procedure:
-
Dissolve this compound in 10% aqueous Na₂CO₃ solution.
-
Cool the solution to 0°C.
-
Add a solution of Fmoc-OSu in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with ether.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the N-Fmoc protected product.
Conclusion
The successful synthesis of this compound and its derivatives is highly dependent on a well-defined protecting group strategy. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement appropriate protection and deprotection schemes. The use of orthogonal protecting groups, such as the combination of a base-labile amine protecting group (e.g., Fmoc) and an acid-labile or hydrogenolysis-labile hydroxyl protecting group (e.g., t-butyl or benzyl), offers the flexibility required for complex multi-step syntheses. Careful execution of these experimental procedures will enable the efficient and high-yielding synthesis of these valuable chiral building blocks for drug discovery and development.
References
Large-Scale Synthesis of Enantiopure 3-Amino-2-Hydroxybutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure 3-amino-2-hydroxybutanoic acid, a critical chiral building block in the development of various pharmaceuticals. The following sections outline both chemical and enzymatic methodologies, offering a selection of approaches to suit different manufacturing capabilities and stereochemical requirements.
Introduction
Enantiopure β-hydroxy-α-amino acids, such as this compound, are pivotal structural motifs in a wide array of biologically active molecules, including antibiotics and enzyme inhibitors.[1][2][3] Their synthesis in a stereochemically pure form is of paramount importance for the efficacy and safety of the final drug product. This document details preparative and large-scale synthetic routes that provide access to specific stereoisomers of this compound.
Chemical Synthesis Approaches
Diastereoselective Aldol (B89426) Reaction using Chiral Auxiliaries
A robust and scalable method for establishing the vicinal amino and hydroxyl stereocenters is the asymmetric aldol reaction. One well-established protocol employs a chiral auxiliary, such as a pseudoephedrine derivative, to direct the stereochemical outcome of the reaction between a glycine (B1666218) enolate and an aldehyde.
Experimental Protocol: Synthesis of syn-β-Hydroxy-α-Amino Acids via Pseudoephenamine Glycinamide (B1583983) Aldolization [4]
This protocol describes a two-step, one-flask synthesis of pseudoephenamine glycinamide followed by a diastereoselective aldol reaction.
Step 1: Preparation of Pseudoephenamine Glycinamide
-
To a solution of (1R,2R)-pseudoephenamine in an appropriate aprotic solvent, add a protected glycine derivative (e.g., N-Boc-glycine) and a suitable coupling agent (e.g., DCC or HBTU).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture to isolate the crude pseudoephenamine glycinamide. This is often used directly in the next step.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the crude pseudoephenamine glycinamide in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Add a strong lithium amide base, such as lithium hexamethyldisilazide (LiHMDS), to generate the corresponding lithium enolate. The presence of lithium chloride can enhance diastereoselectivity.
-
Slowly add acetaldehyde (B116499) (as the electrophile) to the enolate solution at -78 °C.
-
Allow the reaction to proceed at low temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The resulting aldol adduct, typically a solid, can be purified by recrystallization.[4]
-
The chiral auxiliary can be cleaved by hydrolysis (e.g., mild acid) to yield the desired enantiopure this compound derivative.
Quantitative Data for Aldol Reaction Approach
| Aldehyde | Scale | Yield of Adduct | Diastereomeric Excess |
| Various | 30 g | 55-98% | >95% |
Table 1: Summary of yields and diastereoselectivity for the pseudoephenamine-mediated aldol reaction.[4]
Stereospecific Synthesis from Chiral Pool Precursors
An alternative strategy involves the use of readily available chiral starting materials, such as carbohydrates, to synthesize all four stereoisomers of this compound. This method provides excellent stereocontrol as the chirality is derived from the starting material.
Experimental Protocol: Synthesis from D-Gulonic Acid γ-Lactone [5]
This protocol outlines the synthesis of one stereoisomer starting from a carbohydrate precursor.
-
Protection and Activation: Protect the hydroxyl groups of D-gulonic acid γ-lactone using standard protecting group chemistry (e.g., acetonides). Selectively activate the desired hydroxyl group for subsequent nucleophilic substitution (e.g., tosylation or mesylation).
-
Epoxide Formation: Treat the activated intermediate with a base to induce intramolecular cyclization and form an epoxide.
-
Azide (B81097) Opening: Open the epoxide with an azide source (e.g., sodium azide) in a polar aprotic solvent. This reaction proceeds with high regioselectivity and stereospecificity (SN2 inversion).
-
Reduction and Deprotection: Reduce the azide to the corresponding amine using a suitable reducing agent (e.g., H2/Pd-C or LiAlH4).
-
Oxidation and Deprotection: Oxidize the primary alcohol to a carboxylic acid and remove all protecting groups to yield the final this compound.
Quantitative Data for Chiral Pool Approach
| Starting Material | Target Stereoisomer | Overall Yield | Enantiomeric Purity |
| D-Gulonic acid γ-lactone | (2S,3R) | Not explicitly stated | >99% |
| D-Glucono-δ-lactone | (2R,3S) | Not explicitly stated | >99% |
Table 2: Stereochemical outcome of the synthesis starting from different carbohydrate precursors.[5][6]
Enzymatic Synthesis Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry.
Three-Component Stereoselective Enzymatic Synthesis
This approach utilizes a cascade of enzymatic reactions to construct the desired molecule from simple achiral precursors.
Experimental Protocol: FSA-IRED Cascade for Amino-Diol Synthesis [7][8]
This protocol is for a related amino-diol but the principle can be adapted.
-
Aldol Addition: In a buffered aqueous solution (e.g., TEA buffer, pH 8), combine the aldehyde substrate, a hydroxy ketone donor, and a d-fructose-6-phosphate aldolase (B8822740) (FSA) variant.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with agitation until the aldol addition is complete.
-
Reductive Amination: In a second step, introduce an imine reductase (IRED), an amine donor (e.g., cyclopropylamine), a cofactor recycling system (e.g., glucose and glucose dehydrogenase), and NADP+.
-
Incubate the mixture until the reductive amination of the aldol product is complete.
-
The product can be isolated using standard chromatographic techniques.
Quantitative Data for Enzymatic Cascade
| Aldehyde Substrate | Scale | Conversion (Aldol) | Conversion (Reductive Amination) | Isolated Yield |
| Various | 50 mL | 85-94% | 30-88% | Lower due to hydrophilicity |
Table 3: Representative data for the two-step enzymatic synthesis of amino-diols.[7][8]
Visualized Workflows
References
- 1. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Building Block: Applications of 3-Amino-2-hydroxybutanoic Acid in Synthesis and Drug Discovery
For Immediate Release
[City, State] – December 21, 2025 – 3-Amino-2-hydroxybutanoic acid and its derivatives are pivotal chiral building blocks in the stereoselective synthesis of a wide array of biologically active molecules. Their inherent chirality and functional group arrangement make them invaluable starting materials for the construction of complex pharmaceuticals, including antibiotics and enzyme inhibitors. This application note provides detailed protocols and quantitative data for the utilization of these synthons, targeting researchers, scientists, and professionals in drug development.
Introduction
β-Amino-α-hydroxy acids are crucial structural motifs found in numerous natural products and synthetic drugs. The precise stereochemical control during their synthesis is paramount to achieving the desired biological activity. This document outlines key synthetic strategies and applications of this compound and its analogues, highlighting their role in the development of potent therapeutic agents.
Applications in the Synthesis of Bioactive Molecules
The strategic use of this compound stereoisomers has enabled the efficient synthesis of several important compounds:
-
Bestatin: A potent inhibitor of aminopeptidases, Bestatin, incorporates (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) as its core chiral component.[1] Its synthesis has been a benchmark for stereoselective methodologies.
-
Dideoxykanamycin A Derivatives: The (2S,3R)- and (2S,3S)-stereoisomers of this compound are key components in the synthesis of derivatives of dideoxykanamycin A, which exhibit significant antibacterial activity.[2]
-
Protease Inhibitors: Optically active allophenylnorstatin derivatives, such as (2S,3S)-3-N-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, are critical for synthesizing peptide compounds with HIV protease inhibitory activity.[3]
Data Presentation
The following tables summarize quantitative data from key stereoselective synthetic methods.
Table 1: Stereoselective Reduction of Various α-Amino β-Keto Esters [1]
| Substrate (Protecting Group) | Catalyst System | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Yield (%) |
| N-Boc-protected | Ru(II)-Terphenyl | >95:5 | 98% | High |
| N-Cbz-protected | Ru(II)-Terphenyl | >95:5 | 94% | High |
Table 2: Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid [3]
| Starting Material | Key Reaction | Optical Purity | Overall Yield |
| Methyl 2-chloro-4-phenyl-3-oxobutyrate | Asymmetric Hydrogenation (Ru-BINAP) | High | Good |
Experimental Protocols
Method 1: Diastereoselective Reduction of an α-Amino β-Keto Ester via Dynamic Kinetic Resolution[1]
This method achieves the desired (αS,βR) stereochemistry through a highly stereoselective reduction of a prochiral ketone, establishing both stereocenters in a single step.
1. Synthesis of β-Amino-α-Keto Ester:
- Mannich Addition: To a solution of the starting imine in a suitable solvent, add ethyl diazoacetate. The reaction is typically catalyzed by a Lewis acid.
- Oxidation: The resulting β-amino-α-diazo ester is then oxidized using an agent such as Oxone to yield the racemic β-amino-α-keto ester.
2. Stereoselective Reduction:
- In an inert atmosphere glovebox, charge a reaction vessel with the racemic N-protected-β-amino-α-keto ester.
- Add a solution of the Ruthenium(II)-based catalyst (e.g., a terphenyl-based catalyst) in an appropriate solvent.
- The reduction is carried out using a hydrogen source, such as formic acid/triethylamine, under controlled temperature.
- Monitor the reaction by TLC or LC-MS until completion.
3. Purification:
- Upon completion, quench the reaction and purify the product using column chromatography to obtain the enantioenriched anti-α-hydroxy-β-amino ester.
Method 2: Chiral Template-Based Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPBA)[1]
This strategy utilizes a chiral auxiliary, (2R,4R)-pentanediol, to direct the stereoselective addition of a nucleophile to an aldehyde.
1. Formation of Chiral Acetal (B89532):
- React Z-D-phenylalaninal with (-)-(2R,4R)-pentanediol to form the chiral acetal.
2. Cyanohydrin Formation and Hydrolysis:
- Treat the chiral acetal with a cyanide source to form the corresponding cyanohydrin intermediate.
- The resulting cyanohydrin is hydrolyzed to the corresponding methyl ester through an imidate chlorohydrate intermediate.
3. Saponification:
- Subsequent saponification of the methyl ester yields the desired (2S,3R)-AHPBA.
Method 3: Synthesis of all Four Stereoisomers of this compound from Sugar Lactones[2][4]
This method provides access to all four stereoisomers in enantiomerically pure form starting from D-gulonic acid γ-lactone and D-glucono-δ-lactone. The general approach involves a series of selective transformations to form chiral aminoalcohols, which are then converted to the target α-hydroxy-β-amino acids.
General Procedure for a Representative Stereoisomer:
-
Starting Material Preparation: All non-aqueous reactions are carried out under an inert nitrogen atmosphere. Solvents like THF, DMF, and methylene (B1212753) chloride are distilled from appropriate drying agents.
-
Formation of a Chiral Amino Alcohol Intermediate (Example: from D-gulonic acid γ-lactone):
-
To a solution of a protected gulitol derivative (e.g., 1,2-dideoxy-3,4;5,6-di-O-isopropylidene-D-gulitol) in CH2Cl2 at -10 °C, add pyridine (B92270) followed by a dropwise addition of an ice-cooled solution of triflic anhydride (B1165640) (Tf2O) in CH2Cl2.
-
Stir the reaction mixture for 10 minutes at -10 °C and then quench with saturated aqueous NaHCO3.
-
The resulting product is then carried through a series of steps including dealkoxyhalogenation to yield the desired chiral aminoalcohol.
-
-
Conversion to this compound:
-
The enantiomerically pure chiral aminoalcohol is then converted to the final this compound stereoisomer through established oxidation and deprotection steps.
-
Signaling Pathway and Logical Relationships
The biological activity of molecules derived from this compound often stems from their ability to interact with and modulate specific biological pathways. For instance, Bestatin, an aminopeptidase (B13392206) inhibitor, has been shown to influence cellular signaling.
References
Troubleshooting & Optimization
overcoming epimerization in 3-amino-2-hydroxybutanoic acid peptide coupling
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering epimerization during the peptide coupling of 3-amino-2-hydroxybutanoic acid and its derivatives, such as O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound peptide coupling?
A1: Epimerization is a chemical process where the stereochemical configuration at the alpha-carbon (Cα) of the this compound residue inverts during the peptide coupling step. For example, the desired L-amino acid can be partially converted into the undesired D-diastereomer. This results in a diastereomeric peptide impurity that is often difficult to separate from the target product due to very similar physical characteristics.
Q2: What is the primary mechanism causing this epimerization?
A2: The primary mechanism is the direct abstraction of the proton from the alpha-carbon (Hα) by a base. During the carboxyl group activation by the coupling reagent, the acidity of the Hα is increased. The tertiary amine base present in the reaction mixture can then abstract this proton, forming a planar enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of the original and the epimerized stereoisomers.
Q3: Why is this compound (threonine) susceptible to epimerization?
A3: Like other amino acids, threonine is susceptible to base-mediated epimerization during the activation of its carboxyl group for coupling. While the urethane-based Fmoc protecting group on the nitrogen atom significantly suppresses this side reaction, factors like steric hindrance from the side chain and the N-methyl group (in N-methyl-threonine) can slow down the coupling reaction. This prolonged exposure of the activated amino acid to basic conditions increases the opportunity for the α-proton to be abstracted, thus raising the risk of epimerization.
Q4: How can I detect and quantify the level of epimerization?
A4: The most common and reliable method for quantifying epimerization is through analytical High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC). This technique can separate the desired peptide from its diastereomeric impurity, allowing for accurate quantification of the epimer. The identity of the peaks can be confirmed using mass spectrometry (LC-MS).
Troubleshooting Guide
Problem: Significant epimerization (>5%) is detected after coupling my this compound residue.
Below is a step-by-step guide to troubleshoot and mitigate epimerization.
Caption: Troubleshooting workflow for addressing high epimerization.
Step 1: Evaluate Your Coupling Reagent and Additive
The choice of coupling reagent is critical. Onium (uronium/aminium) and phosphonium (B103445) salts are highly efficient but can increase epimerization risk under certain conditions.
-
Recommendation: For residues prone to epimerization, carbodiimide-based activation with an additive that suppresses racemization is often preferred.
-
Action: Switch from high-reactivity reagents like HATU or HBTU to a DIC/Oxyma or DIC/HOBt combination. OxymaPure® is particularly effective at suppressing racemization and is a safer alternative to the potentially explosive HOBt. The use of CuCl₂ as an additive with carbodiimides has also been shown to effectively suppress epimerization to less than 0.1% in some model systems.
Step 2: Assess Your Base
The strength and steric hindrance of the tertiary amine base directly influence the rate of α-proton abstraction.
-
Recommendation: A weaker
Technical Support Center: Synthesis of 3-Amino-2-hydroxybutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 3-amino-2-hydroxybutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic routes include stereospecific synthesis from carbohydrate sources like D-gulonic acid γ-lactone and D-glucono-δ-lactone, diastereoselective reduction of β-amino-α-keto esters, and enzymatic synthesis from L-threonine. The choice of route often depends on the desired stereoisomer and the available starting materials.
Q2: How can I control the stereochemistry during the synthesis?
A2: Stereocontrol is a critical aspect of synthesizing this compound. This can be achieved by:
-
Using chiral starting materials: Synthesizing from optically pure precursors like D-gulonic acid γ-lactone ensures the formation of specific stereoisomers.[1][2][3]
-
Employing chiral auxiliaries or catalysts: Chiral auxiliaries can direct the stereochemical outcome of a reaction and can be removed in a later step. Asymmetric catalysts can also be used to favor the formation of one stereoisomer.
-
Diastereoselective reactions: Methods like the diastereoselective reduction of a β-amino-α-keto ester can establish the desired stereocenters in a single step.[4]
Q3: What are the key factors affecting the overall yield?
A3: The overall yield is influenced by several factors, including the choice of synthetic route, reaction conditions (temperature, solvent, catalyst), purity of reagents, and efficiency of purification steps. In multi-step syntheses, the yield of each individual step significantly impacts the final yield. For instance, in the synthesis from D-gulonic acid γ-lactone, the yields of intermediate steps such as reduction, azidation, and protection/deprotection are crucial.[1]
Troubleshooting Guides
Problem 1: Low Overall Yield
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Ensure the reaction is carried out at the optimal temperature as specified in the protocol. Deviations can lead to side reactions or incomplete conversion. For example, some steps in the synthesis from sugars are performed at low temperatures (e.g., 0 °C or -10 °C) to ensure selectivity.[1] - Solvent: Use high-purity, dry solvents. The presence of water or impurities can interfere with many organometallic reagents and other sensitive chemicals. - Catalyst Activity: Ensure the catalyst is active and used in the correct amount. Catalyst poisoning can be an issue, so ensure all glassware is clean and reagents are pure. |
| Incomplete Reactions | - Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - Reagent Stoichiometry: Double-check the calculations for all reagents to ensure they are in the correct molar ratios. |
| Side Reactions | - Protecting Groups: Use appropriate protecting groups for the amino and hydroxyl functionalities to prevent unwanted side reactions. The choice of protecting group is critical and should be compatible with the reaction conditions of subsequent steps. - Reaction Specificity: Some synthetic routes are prone to the formation of byproducts. For example, in the Strecker synthesis, side reactions can occur if the reaction conditions are not carefully controlled.[5][6][7][8] |
| Loss of Product During Purification | - Purification Method: Optimize the purification method. Column chromatography conditions (silica gel type, solvent system) should be tailored to the specific properties of the intermediates and the final product. Ion-exchange chromatography is often used for the final purification of the amino acid.[1] - Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent may be necessary. |
Problem 2: Poor Diastereoselectivity
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Ineffective Chiral Control | - Chiral Auxiliary/Catalyst: If using a chiral auxiliary or catalyst, ensure its enantiomeric purity is high. The loading of the catalyst may also need to be optimized. - Stereoselective Reduction Conditions: In diastereoselective reductions, the choice of reducing agent and reaction conditions is critical. For the reduction of a β-amino-α-keto ester, a ruthenium(II)-based catalyst with a formic acid/triethylamine mixture as the hydrogen source has been shown to be effective.[4] |
| Racemization | - pH and Temperature: Avoid harsh acidic or basic conditions and high temperatures during reaction work-up and purification, as these can sometimes lead to racemization at stereogenic centers. |
| Incorrect Starting Material Stereochemistry | - Verify Starting Materials: Confirm the stereochemistry of your starting materials using appropriate analytical techniques (e.g., polarimetry, chiral chromatography). |
Experimental Protocols
Method 1: Synthesis of (2S,3R)-3-Amino-2-hydroxybutanoic Acid from D-Gulonic Acid γ-Lactone
This multi-step synthesis involves the stereospecific conversion of D-gulonic acid γ-lactone to the target amino acid. The yields provided are for individual or a sequence of steps as reported in the literature.[1]
Step-by-Step Procedure:
-
Reduction of Lactone: Reduce D-gulonic acid γ-lactone with a suitable reducing agent like lithium aluminum hydride (LAH) in an inert solvent such as THF at 0 °C.
-
Formation of Epoxide: Convert the resulting diol into an epoxide through a series of reactions including triflation and subsequent intramolecular cyclization.
-
Azide (B81097) Opening of Epoxide: Open the epoxide ring with sodium azide (NaN₃) in a solvent like DMF. This step introduces the nitrogen functionality with the desired stereochemistry.
-
Reduction of Azide: Reduce the azide group to an amine using catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethyl acetate.
-
Protection and Further Transformations: Protect the amino group and carry out a series of transformations to convert the sugar backbone into the butanoic acid chain. This involves oxidative cleavage and further functional group manipulations.
-
Deprotection and Purification: Remove all protecting groups and purify the final product using ion-exchange chromatography.
Quantitative Data for Synthesis from D-Gulonic Acid γ-Lactone:
| Reaction Step | Reagents and Conditions | Yield (%) |
| Triflation, Azidation, Hydrogenation, N-protection | i) Tf₂O, pyridine, CH₂Cl₂; ii) NaN₃, DMF; iii) H₂, Pd/C, EtOAc; iv) Pf-Br, Pb(NO₃)₂, Et₃N, CH₂Cl₂ | 58 (5 steps) |
| Deprotection and Oxidative Cleavage | i) Dowex 50W-X8, MeOH; ii) NaIO₄, EtOH-H₂O, then NaBH₄; iii) MsCl, Et₃N, THF; iv) LiI, DMF; v) n-BuLi, THF | 63 (5 steps) |
| Final Steps | i) BnBr, NaH, Bu₄NI, THF; ii) O₃, MeOH, then H₂O₂; iii) H₂, 10% Pd/C, MeOH | 65 (3 steps) |
Method 2: Diastereoselective Reduction of a β-Amino-α-Keto Ester
This method focuses on establishing the two adjacent stereocenters in a single stereoselective reduction step.[4]
Step-by-Step Procedure:
-
Synthesis of β-Amino-α-Keto Ester: Prepare the racemic N-protected-β-amino-α-keto ester starting from an appropriate imine via a Mannich addition with ethyl diazoacetate, followed by oxidation.
-
Asymmetric Transfer Hydrogenation: In an inert atmosphere, dissolve the racemic β-amino-α-keto ester in a suitable solvent. Add a solution of a Ruthenium(II)-based catalyst.
-
Reduction: Carry out the reduction using a hydrogen source such as a formic acid/triethylamine mixture at a controlled temperature.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, quench the reaction.
-
Purification: Purify the resulting enantioenriched anti-α-hydroxy-β-amino ester using column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound from D-gulonic acid γ-lactone.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids [agris.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. Strecker Amino Acid Synthesis | Algor Cards [cards.algoreducation.com]
Technical Support Center: Chiral Separation of 3-Amino-2-hydroxybutanoic Acid Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the chiral HPLC separation of 3-amino-2-hydroxybutanoic acid isomers, also known as threonine and allothreonine. As an amino acid with two chiral centers, it exists as four stereoisomers: L-Threonine (2S,3R), D-Threonine (2R,3S), L-allothreonine (2S,3S), and D-allothreonine (2R,3R).[1] Accurate separation is critical in pharmaceutical and biomedical research due to the differing physiological properties of each stereoisomer.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor or no resolution between my isomers?
Answer: Poor resolution is a common issue and can stem from several factors. A systematic approach is the best way to identify and solve the problem.
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. This compound is a polar, zwitterionic compound, which makes certain CSPs more effective than others.
-
Recommendation: Macrocyclic glycopeptide phases (e.g., Teicoplanin-based like Astec CHIROBIOTIC T) are highly effective for underivatized amino acids.[1][2] Polysaccharide-based phases are also a popular choice for their versatility.[3] If one CSP type fails, screening another is a necessary step.[3][4]
-
-
Incorrect Mobile Phase Composition: The mobile phase composition dictates the interaction between the analytes and the CSP.
-
Reversed-Phase/Polar Ionic Mode: For macrocyclic glycopeptide columns, simple mobile phases of methanol (B129727) or acetonitrile (B52724) with water and small amounts of acid/base additives are common.[1][2] The organic modifier concentration significantly influences retention and enantioselectivity.[1][5]
-
Normal Phase: For polysaccharide columns, a typical mobile phase is a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol, ethanol).[4] The type and concentration of the alcohol can dramatically alter selectivity.[4]
-
Troubleshooting Step: Systematically vary the percentage of the organic modifier. For polar analytes, retention often follows a "U-shaped" curve, where retention is high at both low and high organic concentrations.[5]
-
-
Temperature Fluctuations: Temperature can significantly affect chiral separations, sometimes even reversing the elution order of enantiomers.[6]
-
Recommendation: Always use a column oven to maintain a stable and consistent temperature.[4]
-
Q2: My peaks are tailing or showing poor shape. What is the cause?
Answer: Peak tailing for amino acids is often caused by unwanted secondary interactions with the stationary phase.
-
Silanol (B1196071) Interactions: The basic amino group can interact strongly with acidic residual silanol groups on the silica (B1680970) support of the column, causing tailing.[7]
-
Solution 1 (Additives): Add a competing base, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[4][7] This masks the active silanol sites. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) is used.[4]
-
Solution 2 (pH Adjustment): In reversed-phase, adjusting the mobile phase pH can suppress the ionization of either the silanol groups (low pH) or the analyte's amino group (high pH) to reduce interactions.[7]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[4][8]
-
Solution: Reduce the sample concentration or the injection volume.[4]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7]
Q3: My retention times are drifting or not reproducible. What should I check?
Answer: Retention time instability points to a lack of equilibrium in the HPLC system.
-
Column Equilibration: Chiral columns, particularly in normal phase mode, can require long equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.
-
Mobile Phase Instability:
-
Evaporation: Volatile solvents (like hexane (B92381) or DEA) can evaporate from the mobile phase reservoir, changing the composition over time. Keep reservoirs capped.[4]
-
Preparation: Prepare fresh mobile phase daily to ensure consistency.[4]
-
-
Temperature Fluctuations: As mentioned, inconsistent temperature will cause retention times to shift. Use a column oven.[4][6]
-
Leaks: Check the system for any leaks, as this will affect the flow rate and pressure, leading to unstable retention.
Quantitative Data Summary
Direct comparison of methods is challenging as conditions vary widely. The following table provides an example of typical conditions used for separating amino acid isomers. Note that derivatization is often used to improve sensitivity and chromatographic behavior, especially in complex matrices.[9][10]
| Parameter | Method 1: Direct Separation (Underivatized) | Method 2: Indirect Separation (Derivatized) |
| Analytes | Four Threonine Stereoisomers | NBD-F Derivatized Threonine Isomers[9][10] |
| Column (CSP) | Astec® CHIROBIOTIC® T (Teicoplanin)[1][2] | Pirkle-type CSP (e.g., Singularity CSP-013S)[9] |
| Mode | Polar Ionic / Reversed-Phase | Reversed-Phase (2D-HPLC) |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures.[1][2] | Gradient elution with aqueous and organic phases, often with additives. |
| Flow Rate | 0.5 - 1.0 mL/min[1] | Variable (typical for 2D systems) |
| Detection | UV (200-220 nm) or Mass Spectrometry (MS)[1] | Fluorescence (Ex: 470 nm, Em: 530 nm)[9] |
| Key Advantage | No derivatization step required. | High sensitivity and selectivity, suitable for complex matrices.[9] |
Experimental Protocol: Direct Chiral Separation
This protocol provides a general methodology for the direct chiral separation of this compound isomers on a macrocyclic glycopeptide CSP.
1. Materials and Equipment:
-
HPLC system with UV or MS detector
-
Chiral column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
-
Reference standards for L-Threonine, D-Threonine, L-allothreonine, and D-allothreonine
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Prepare a primary mobile phase of 100% Methanol.
-
Prepare an aqueous mobile phase, e.g., 0.1% Formic Acid in Water.
-
Mobile phases should be degassed before use.
3. Sample Preparation:
-
Prepare a stock solution of the isomer mixture at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of 10-50 µg/mL using the mobile phase.[7]
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.[7]
4. HPLC Method Parameters:
-
Column: Astec® CHIROBIOTIC® T
-
Mobile Phase: Start with 100% Methanol. If retention is too low, introduce an aqueous component and explore gradient or isocratic conditions (e.g., 90:10 Methanol:Water with 0.1% FA).
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at 210 nm
5. Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample.
-
Analyze the chromatogram for resolution and peak shape.
-
Optimize the mobile phase composition (e.g., change the organic modifier percentage) to improve separation as needed.[1]
Visualizations
Logical Relationship of Isomers
The four stereoisomers of this compound consist of two pairs of enantiomers. The pairs themselves are diastereomers to each other.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Amino-2-Hydroxybutanoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-amino-2-hydroxybutanoic acid (L-Threonine) in various solvents. Our goal is to help you address common challenges encountered during your experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the main factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by several factors, including:
-
pH: Extreme pH values (both acidic and alkaline) can accelerate degradation.
-
Temperature: Higher temperatures can increase the rate of degradation reactions. For long-term storage, -20°C is often recommended.[1]
-
Solvent: The choice of solvent can significantly impact stability due to polarity, proticity, and reactivity.
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the amino acid.
-
Microbial Contamination: In non-sterile aqueous solutions, microbial growth can lead to enzymatic degradation.
Q2: What are the common degradation pathways for this compound in aqueous solutions?
A2: Under stress conditions, this compound can degrade through several pathways in aqueous solutions, including:
-
Deamination: The removal of the amino group.
-
Decarboxylation: The removal of the carboxyl group.
-
Retro-aldol Condensation: Cleavage of the carbon-carbon bond to yield glycine (B1666218) and acetaldehyde.
-
Dehydration: Removal of a water molecule from the hydroxyl group in the side chain.
Stability in Different Solvents
Q3: How stable is this compound in common organic solvents like ethanol, methanol (B129727), DMSO, and acetonitrile?
A3: While specific quantitative stability data in a wide range of organic solvents is limited in publicly available literature, some general principles and observations can guide your work. This compound is generally insoluble in non-polar organic solvents and sparingly soluble in many polar organic solvents.[2] Its stability will depend on the nature of the solvent (protic vs. aprotic) and the experimental conditions.
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds and may participate in reactions such as esterification of the carboxylic acid group, especially under acidic or basic conditions and/or at elevated temperatures.
-
Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents are less likely to directly react with the amino acid functional groups. However, the inherent stability of the amino acid and the presence of any impurities or contaminants in the solvent will still be factors.
For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.
Q4: Are there any recommended solvents for dissolving this compound for long-term storage?
A4: For long-term storage of stock solutions, slightly acidic aqueous solutions (e.g., 0.1 N HCl) can aid in dissolution and stability.[1] Solutions should be stored at low temperatures (-20°C or -80°C) to minimize degradation.[1] For applications requiring organic solvents, the choice should be carefully considered based on the downstream experiments. It is crucial to use high-purity, anhydrous solvents when possible to minimize water-related degradation pathways.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of aqueous solution | Measure the pH of your solution. Adjust the pH to a neutral range (around 6-8) for improved stability, unless your experimental protocol requires acidic or basic conditions. |
| High storage or experimental temperature | Store stock solutions at -20°C or -80°C.[1] During experiments, minimize the time the solution is exposed to elevated temperatures. |
| Exposure to light | Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil, especially if working with light-sensitive reagents. |
| Microbial contamination of aqueous solutions | Prepare solutions under sterile conditions using sterile-filtered water. For long-term storage, consider adding a bacteriostatic agent if compatible with your experiment. |
| Reactive solvent or impurities in the solvent | Use high-purity, analytical grade solvents. If using protic solvents like methanol or ethanol, be aware of potential esterification and consider if your experimental conditions (e.g., high temperature, presence of catalysts) could promote this. |
| Presence of oxidizing agents | De-gas solvents where appropriate and avoid sources of oxidative stress. |
Issue 2: Poor Solubility or Precipitation of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent choice | Refer to solubility data. This compound is most soluble in water and generally has low solubility in organic solvents.[2] For organic solvents, consider polar aprotic options like DMSO or DMF, although solubility may still be limited. |
| Solution is saturated | Try gentle heating or sonication to aid dissolution. Be aware that the compound may precipitate out again upon cooling. |
| pH is at the isoelectric point (pI) | Adjust the pH of the aqueous solution. The solubility of amino acids is typically lowest at their isoelectric point. Moving the pH away from the pI will increase solubility. |
| Low quality or impure compound | Ensure you are using a high-purity grade of this compound. |
Data Presentation
Table 1: Solubility of L-Threonine in Various Solvents at 298.15 K (25 °C)
| Solvent | Solubility (mol/kg) |
| Water | 0.8220 |
| Ethylene Glycol | 0.3101 |
| N,N-Dimethylformamide (DMF) | 0.1337 |
| Acetonitrile (ACN) | 0.1188 |
| Dimethyl Sulfoxide (DMSO) | 0.1107 |
This data provides a baseline for solvent selection, with higher solubility often correlating with better initial stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest (e.g., water, ethanol, DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 N HCl to an aliquot of the stock solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 N NaOH to an aliquot of the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: Analyze the stressed samples and a non-stressed control sample at various time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Quantify the loss of the parent compound over time.
Protocol 2: HPLC Method for Stability Analysis of this compound
Objective: To quantify the concentration of this compound and detect degradation products.
Methodology:
-
Instrumentation: HPLC with a UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Derivatization Reagent (for pre-column derivatization): o-phthalaldehyde (B127526) (OPA).
-
Procedure:
-
Prepare standards and samples in a suitable diluent (e.g., water).
-
Derivatize the standards and samples with OPA reagent.
-
Inject the derivatized samples onto the HPLC system.
-
Run a suitable gradient elution program to separate the derivatized amino acid from potential degradation products.
-
Detect the analyte using a UV detector at 338 nm or a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Quantify the concentration of this compound by comparing the peak area to a standard curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for suspected degradation.
Caption: Common degradation pathways in aqueous solutions.
References
Technical Support Center: Purification of 3-Amino-2-hydroxybutanoic Acid Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-amino-2-hydroxybutanoic acid diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the common diastereomers of this compound?
A1: this compound, also known as threonine, has two chiral centers, which gives rise to four possible stereoisomers. These are often grouped into two pairs of enantiomers and are diastereomers to each other. The four stereoisomers are (2S,3R), (2R,3S), (2S,3S), and (2R,3R)-3-amino-2-hydroxybutanoic acid.[1][2][3][4]
Q2: What are the primary methods for separating the diastereomers of this compound?
A2: The most common techniques for separating these diastereomers include fractional crystallization, chromatography (particularly HPLC), and enzymatic resolution.[5][6][7][8]
Q3: Why is the separation of these diastereomers challenging?
A3: Diastereomers have the same molecular weight and connectivity but differ in the spatial arrangement of their atoms. While they have different physical properties (unlike enantiomers), these differences can sometimes be subtle, making separation challenging without optimized methods.[4]
Troubleshooting Guides
Fractional Crystallization
Issue: Poor separation of diastereomers during crystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The solubility difference between diastereomers is not maximized. Experiment with different solvent systems or solvent mixtures to enhance the solubility differential. |
| Cooling Rate is Too Fast | Rapid cooling can lead to co-precipitation of the diastereomers. Employ a slower, more controlled cooling process to allow for selective crystallization of the less soluble diastereomer. |
| Impurities Present in the Mixture | Impurities can interfere with crystal lattice formation. Ensure the starting material is of high purity or perform a preliminary purification step. |
| Suboptimal pH | The pH of the solution can affect the solubility of the amino acid. Adjust the pH to a level where the solubility difference between the diastereomers is greatest. |
High-Performance Liquid Chromatography (HPLC)
Issue: Co-elution or poor resolution of diastereomer peaks.
| Possible Cause | Troubleshooting Step |
| Inadequate Stationary Phase | The column chemistry is not suitable for resolving the diastereomers. For underivatized amino acids, a chiral stationary phase may be necessary. For derivatized amino acids, a standard C18 column might suffice.[6][9] |
| Mobile Phase Composition is Not Optimized | The mobile phase composition (e.g., solvent ratio, pH, additives) is critical for separation. Methodically vary the mobile phase composition to improve resolution. For instance, adjusting the concentration of trifluoroacetic acid (TFA) and the acetonitrile (B52724) gradient can impact separation.[10] |
| Suboptimal Flow Rate | A high flow rate can lead to peak broadening and reduced resolution. Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.[10] |
| No Derivatization or Ineffective Derivatizing Agent | For achiral columns, derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomeric derivatives is often necessary. If derivatization is used, ensure the reaction has gone to completion and consider trying different derivatizing agents for better separation.[7][9][10] |
Experimental Protocols
Protocol 1: Diastereomeric Separation by Fractional Crystallization of N-acetylated Derivatives
This protocol is based on the principle that N-acetylation can alter the solubility properties of the diastereomers, facilitating their separation by crystallization.
-
N-acetylation: Acetylate the mixture of this compound diastereomers using a standard procedure with acetic anhydride.
-
Salt Formation: Convert the N-acetylated diastereomers into their ammonium (B1175870) salts.[5]
-
Selective Precipitation: Treat the mixture of ammonium salts with ethanol. The ammonium salt of one N-acetylated diastereomer will be less soluble and precipitate out.[5]
-
Filtration: Separate the precipitated salt by filtration.[5]
-
Hydrolysis and Recrystallization: Hydrolyze the separated N-acetylated diastereomer using hydrochloric acid to obtain the free amino acid. Further purify by recrystallization from water to achieve high diastereomeric excess (>99% de).[5]
Protocol 2: HPLC Separation with Pre-column Derivatization
This method is suitable for the analytical and semi-preparative separation of all four stereoisomers.
-
Derivatization: React the amino acid mixture with a derivatizing agent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[6][10]
-
HPLC System: Utilize a reversed-phase HPLC system with a C8 or C18 column.[6][10]
-
Mobile Phase: Employ a gradient elution system. A common mobile phase consists of an aqueous solution with an acid modifier (e.g., 0.1% TFA) and an organic solvent (e.g., acetonitrile).[10]
-
Detection: Monitor the elution of the derivatized diastereomers using a UV detector, typically at a wavelength of 340 nm for dinitrophenyl derivatives.[10]
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation of all diastereomer peaks.[10]
Quantitative Data
Table 1: HPLC Separation Parameters for Threonine Isomers
| Parameter | Value/Condition | Reference |
| Derivatizing Agent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | [6] |
| Columns | Reversed-phase and chiral columns | [6] |
| Calibration Range (D-Thr, D-allo-Thr, L-allo-Thr) | 2.5 fmol - 5 pmol per injection | [6] |
| Calibration Range (L-Thr) | 50 fmol - 50 pmol per injection | [6] |
| Precision (Within-day and day-to-day) | Approximately 5% | [6] |
Visualizations
Caption: Workflow for diastereomer purification by fractional crystallization.
Caption: Workflow for HPLC analysis of diastereomers with derivatization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatographic separation of enantiomers of non-protein alpha-amino acids after derivatization with Marfey's reagent and its four variants - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 3-amino-2-hydroxybutanoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-amino-2-hydroxybutanoic acid (threonine).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of this compound?
A1: The primary challenges in synthesizing this compound revolve around controlling stereochemistry, achieving high yields, and minimizing side reactions. Key difficulties include:
-
Low Reaction Yields: This can stem from incomplete reactions, degradation of starting materials or products, and competing side reactions.[1]
-
Poor Stereocontrol: Achieving the desired diastereoselectivity (e.g., syn or anti) and enantioselectivity at the two chiral centers (C2 and C3) is a significant hurdle in many synthetic routes.
-
Side Reactions: Common side reactions include O-acylation of the hydroxyl group, dehydration (β-elimination) of the alcohol, epimerization at the α-carbon, and the formation of oxazoline (B21484) or lactone structures.[2]
-
Purification Difficulties: The high polarity and water solubility of the final product can make isolation and purification challenging.[3][4]
Q2: How can I improve the stereoselectivity of my reaction?
A2: Improving stereoselectivity often involves the careful selection of starting materials, reagents, and reaction conditions. Consider the following strategies:
-
Chiral Precursors: Starting from a chiral molecule, such as a carbohydrate, can provide a template for the desired stereochemistry.[5]
-
Enantioselective Catalysis: The use of chiral catalysts, for instance, rhodium(I) complexes with chiral diphosphine ligands, can direct the reaction towards a specific enantiomer.[6]
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like threonine aldolases can offer high stereoselectivity under mild reaction conditions.[7]
-
Substrate Control: The steric and electronic properties of substituents on the starting material can influence the facial selectivity of reagent attack.
Q3: What are the key differences between chemical and enzymatic synthesis of this compound?
A3: Both chemical and enzymatic approaches have their advantages and disadvantages:
| Feature | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | Can be challenging to control; may require chiral auxiliaries or catalysts. | Often highly stereoselective, leading to enantiomerically pure products.[7] |
| Reaction Conditions | May require harsh conditions (e.g., extreme temperatures, strong acids/bases). | Typically occurs under mild, aqueous conditions (neutral pH, room temperature). |
| Protecting Groups | Often requires the use of protecting groups for the amino and hydroxyl functionalities, adding steps to the synthesis.[1] | Usually does not require protecting groups, leading to shorter synthetic routes. |
| Byproducts | Can generate significant amounts of chemical waste. | Generally produces less waste and is considered a "greener" approach. |
| Substrate Scope | Generally has a broader substrate scope. | Can be limited by the specific substrate tolerance of the enzyme. |
Q4: How can I effectively purify the final this compound product?
A4: Due to its polar nature, purification can be challenging. Common techniques include:
-
Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from other charged and uncharged molecules.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for obtaining highly pure product.
-
Preparative HPLC: For small-scale purifications or when high purity is critical, preparative high-performance liquid chromatography can be employed.
Troubleshooting Guides
Issue 1: Low Product Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature, while monitoring for potential side reactions. |
| Inactive or degraded reagents. | - Use fresh, high-purity reagents.- Ensure anhydrous conditions if the reaction is moisture-sensitive.[5] | |
| Formation of multiple byproducts | Non-optimal reaction conditions leading to side reactions. | - Adjust the stoichiometry of reagents.- Lower the reaction temperature to disfavor side reactions.- Change the solvent to one that may favor the desired reaction pathway. |
| Dehydration of the hydroxyl group. | - Use a milder base or acid catalyst.- Protect the hydroxyl group with a suitable protecting group (e.g., tert-butyl).[1][8] | |
| Product degradation | Harsh work-up or purification conditions. | - Use milder acidic or basic conditions during work-up.- Employ purification techniques that avoid extreme pH or high temperatures. |
Issue 2: Poor Diastereoselectivity (Incorrect syn/anti ratio)
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of a mixture of diastereomers | Lack of stereocontrol in the key bond-forming step. | - Chelation Control: If using a metal-mediated reaction, consider ligands that can form a rigid chelate with the substrate to direct the approach of the nucleophile.- Steric Hindrance: Modify the steric bulk of substituents near the reacting centers to favor one diastereomer over the other.- Solvent Effects: The polarity of the solvent can influence the transition state geometry; screen different solvents. |
| Epimerization of one of the chiral centers after formation. | - Use non-polar, aprotic solvents.- Employ milder bases or acids to prevent epimerization.[2] |
Issue 3: Unwanted Side Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Mass spectrum shows a peak corresponding to the product minus 18 Da. | Dehydration (β-elimination) of the hydroxyl group.[2] | - This is often base-catalyzed. Use a weaker, non-nucleophilic base (e.g., DIPEA instead of triethylamine).- Protect the hydroxyl group. |
| Mass spectrum shows a peak with an unexpectedly high mass. | O-acylation of the hydroxyl group.[2] | - Protect the hydroxyl group before introducing acylating agents.- Use a less reactive acylating agent or perform the reaction at a lower temperature. |
| Presence of an unexpected isomer in the final product. | Epimerization at the α-carbon.[8] | - Avoid prolonged exposure to strong bases or high temperatures.- Use coupling reagents known to suppress racemization (e.g., COMU, HATU).[1] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis from a Carbohydrate Precursor (Example)
This protocol is a generalized example based on the synthesis of all four stereoisomers of this compound from D-gulonic acid γ-lactone and D-glucono-δ-lactone.[5]
-
Preparation of Chiral Amino Alcohol:
-
The starting sugar lactone is subjected to a series of transformations including reduction, activation of a hydroxyl group (e.g., tosylation or mesylation), and nucleophilic substitution with an azide (B81097) (NaN₃).
-
The azide is then reduced to the primary amine (e.g., via catalytic hydrogenation with Pd/C).
-
Protect the amino group (e.g., with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group).
-
-
Formation of the Carbon Backbone:
-
The protected amino alcohol is then subjected to oxidative cleavage (e.g., using NaIO₄) to yield an aldehyde.
-
This aldehyde can then undergo a variety of chain-extension reactions to introduce the final carboxylate group.
-
-
Deprotection:
-
The protecting groups on the amino and carboxyl groups are removed under appropriate conditions (e.g., acidolysis for Boc, piperidine (B6355638) for Fmoc) to yield the final this compound.
-
Protocol 2: Enzymatic Synthesis using a Threonine Aldolase (B8822740)
This protocol outlines a general procedure for the enzymatic synthesis.
-
Reaction Setup:
-
Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7-8).
-
Dissolve the substrates: an aldehyde (e.g., acetaldehyde) and glycine.
-
Add the threonine aldolase enzyme (commercially available or expressed and purified).
-
If required by the enzyme, add any necessary cofactors (e.g., pyridoxal-5'-phosphate (PLP)).
-
-
Reaction:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding an organic solvent or by heat treatment).
-
Centrifuge the mixture to remove the precipitated enzyme.
-
Purify the supernatant containing the product using ion-exchange chromatography or another suitable method.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Synthetic Routes
| Parameter | Chemical Synthesis (from Crotonic Acid Derivative) | Enzymatic Synthesis (Threonine Aldolase) |
| Starting Materials | Protected crotonic acid, amine source | Acetaldehyde, Glycine |
| Key Reagent/Catalyst | Osmium tetroxide (for dihydroxylation), chiral ligand | Threonine aldolase, PLP |
| Solvent | Organic solvent (e.g., Dichloromethane, THF) | Aqueous buffer |
| Temperature | -78 °C to room temperature | 25 - 40 °C |
| pH | Not applicable (anhydrous) | 7.0 - 8.5 |
| Typical Yield | 60-80% | 70-95% |
| Diastereoselectivity | Dependent on chiral ligand and substrate | High (often >99:1) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Identifying Side Products in 3-Amino-2-Hydroxybutanoic Acid Reactions by MS
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-2-hydroxybutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying potential side products in your reactions using mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound, and what potential side products should I be aware of?
A1: this compound and its stereoisomers are commonly synthesized via several routes, each with the potential for specific side products. Two prevalent methods are the Strecker synthesis and variations of aldol (B89426) additions.
-
Strecker Synthesis: This method involves the reaction of an aldehyde with cyanide and ammonia (B1221849) to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[1][2][3]
-
Potential Side Products:
-
Incomplete hydrolysis: The α-aminonitrile intermediate may not fully convert to the carboxylic acid, leading to its presence in the final product.
-
Amide formation: Partial hydrolysis of the nitrile can result in the formation of an α-amino amide.
-
Diastereomers: The Strecker synthesis can produce racemic mixtures, so you may detect other stereoisomers of your target molecule.[4]
-
-
-
Aldol Addition-based Syntheses: These methods often involve the reaction of a glycine (B1666218) enolate equivalent with an aldehyde.
-
Potential Side Products:
-
Self-condensation of the aldehyde: The starting aldehyde can react with itself, leading to aldol adducts.
-
Dehydration products: The β-hydroxy group can be eliminated to form α,β-unsaturated amino acids.
-
Epoxide formation and ring-opening byproducts: If the synthesis proceeds through an epoxy acid intermediate, incomplete or alternative ring-opening with ammonia can lead to regioisomeric amino alcohols.
-
-
Q2: What is a "homobislactone" and why might I be seeing it in my reaction?
A2: A homobislactone is a cyclic dimer that can form from α-hydroxy-β-amino acids, particularly during activation of the carboxylic acid for amide bond formation (e.g., peptide synthesis).[5] This side product is a significant concern as it can reduce the yield of your desired coupled product. Its formation is often promoted by the presence of a base.[5] If you are performing reactions where the carboxylate of this compound is activated, the unexpected presence of a higher molecular weight species could indicate homobislactone formation.
Q3: Are there any known degradation pathways for this compound that I should be aware of?
A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, analogous compounds like threonine can undergo degradation. For instance, 2-amino-3-oxobutanoic acid, a related compound, is known to spontaneously decompose to aminoacetone.[6] Depending on the reaction conditions (e.g., presence of oxidizing agents or extreme pH), you might observe byproducts resulting from oxidation of the alcohol, decarboxylation, or other rearrangements.
Troubleshooting Guide: Side Product Identification by MS
This guide will help you to identify potential side products in your this compound reactions using mass spectrometry.
Problem 1: I am seeing unexpected peaks in my mass spectrum. How can I identify them?
Solution:
-
Determine the Molecular Weight: Obtain the monoisotopic mass of the unexpected peak from your high-resolution mass spectrum.
-
Consult the Potential Side Product Table: Compare the determined molecular weight with the masses of potential side products listed in Table 1.
-
Analyze the Fragmentation Pattern: If you have MS/MS data, compare the fragmentation pattern of the unknown peak with the expected fragmentation of potential side products. Key fragmentation patterns for β-hydroxy α-amino acids and their derivatives are outlined below.
Table 1: Potential Side Products and their Monoisotopic Masses
| Potential Side Product | Chemical Formula | Monoisotopic Mass (Da) | Likely Origin |
| 3-Amino-2-oxobutanoic acid | C₄H₇NO₃ | 117.0426 | Oxidation of starting material/product |
| 2,3-Diaminobutanoic acid | C₄H₁₀N₂O₂ | 118.0742 | Side reaction with excess ammonia |
| 3-Amino-2-hydroxybutanamide | C₄H₁₀N₂O₂ | 118.0742 | Incomplete hydrolysis in Strecker synthesis |
| 3-Aminobut-2-enoic acid | C₄H₇NO₂ | 99.0477 | Dehydration of product |
| Homobislactone of this compound | C₈H₁₄N₂O₄ | 202.0954 | Dimerization during carboxyl activation[5] |
Problem 2: How do I interpret the MS/MS fragmentation pattern of this compound and its potential side products?
Solution:
The fragmentation of β-hydroxy α-amino acids in ESI-MS/MS typically involves neutral losses of small molecules like water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon backbone.
Expected Fragmentation of this compound (MW = 119.0582 g/mol )
-
[M+H]⁺ = 120.0657
-
Loss of H₂O (m/z 102.0551): A very common fragmentation for alcohols.
-
Loss of NH₃ (m/z 103.0599): Typical for primary amines.
-
Loss of HCOOH (formic acid, m/z 74.0600): A characteristic fragmentation of amino acids.[7]
-
Loss of CO₂ and H₂ (m/z 74.0600): Another pathway to the m/z 74 ion.
-
Cleavage of the Cα-Cβ bond: This can lead to various smaller fragments.
-
Interpreting Side Product Fragmentation:
-
3-Amino-2-oxobutanoic acid ([M+H]⁺ = 118.0499): Expect to see fragments related to the keto functionality, such as loss of CO.
-
Homobislactone ([M+H]⁺ = 203.1028): The fragmentation pattern will be more complex. Look for fragments corresponding to the monomer unit (m/z 120) or losses of elements of the monomer.
Below is a DOT script for a Graphviz diagram illustrating a simplified fragmentation pathway for protonated this compound.
Experimental Protocols
While a universal protocol does not exist, a general workflow for sample preparation for LC-MS analysis is provided below. For specific synthesis protocols, it is recommended to consult the primary literature for the method you are employing.[4]
General LC-MS Sample Preparation Workflow
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amino acids [medizin.uni-muenster.de]
Technical Support Center: Scale-Up of 3-amino-2-hydroxybutanoic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 3-amino-2-hydroxybutanoic acid production.
Troubleshooting Guides
Biocatalytic Production (Fermentation)
Problem 1: Low Yield of this compound in Bioreactor Compared to Shake Flask.
-
Question: My microbial strain produced a promising yield of this compound in shake flasks, but the yield has significantly dropped after scaling up to a laboratory-scale bioreactor. What are the potential causes and how can I troubleshoot this?
-
Answer: This is a common challenge in scaling up bioprocesses. The discrepancy in yield is often due to differences in the physicochemical environment between a shake flask and a bioreactor. Here are the key factors to investigate:
-
Oxygen Transfer: The surface area-to-volume ratio decreases significantly in a bioreactor, which can lead to insufficient oxygen supply for aerobic microorganisms.[][2]
-
Troubleshooting:
-
Increase the agitation speed to improve mixing and oxygen dispersion.
-
Increase the aeration rate (sparging) with sterile air or oxygen-enriched air.
-
Monitor the dissolved oxygen (DO) level in real-time and maintain it at the optimal level determined in small-scale experiments. A DO level below a critical threshold can trigger a shift in metabolism towards the production of organic acids instead of the desired amino acid.[3][4]
-
-
-
Mixing and Homogeneity: Inadequate mixing in a larger vessel can lead to localized gradients of nutrients, pH, and temperature, stressing the microorganisms.[][5]
-
Troubleshooting:
-
Optimize the impeller design and agitation speed to ensure uniform mixing without causing excessive shear stress on the cells.
-
Implement a fed-batch strategy to maintain optimal nutrient concentrations and avoid the accumulation of inhibitory byproducts.[6]
-
-
-
pH Control: Microbial metabolism can cause significant pH shifts in the culture medium. In a bioreactor, active pH control is crucial.
-
Substrate and Byproduct Inhibition: High concentrations of the substrate or accumulation of metabolic byproducts, such as acetate (B1210297), can inhibit microbial growth and product formation.[][8]
-
Troubleshooting:
-
Employ a fed-batch or continuous culture strategy to maintain low, non-inhibitory concentrations of the substrate.
-
Genetically modify the microbial strain to reduce the production of inhibitory byproducts. For example, deleting genes involved in acetate production has been shown to improve the yield of related products.[8]
-
-
-
Problem 2: High Levels of Impurities and Byproducts in the Fermentation Broth.
-
Question: The fermentation broth contains significant amounts of other amino acids and organic acids, complicating the purification of this compound. How can I minimize the formation of these impurities?
-
Answer: The formation of byproducts is a common issue stemming from the complex metabolic network of microorganisms. Addressing this requires a multi-faceted approach:
-
Metabolic Engineering:
-
Troubleshooting:
-
Utilize CRISPR-Cas9 or other genetic engineering tools to knock out genes responsible for the synthesis of major byproduct pathways.[8]
-
Overexpress the genes in the biosynthetic pathway leading to this compound to channel more carbon flux towards your product.
-
-
-
Optimization of Fermentation Conditions:
-
Troubleshooting:
-
Adjust the carbon-to-nitrogen ratio in the medium. An imbalance can lead to the overproduction of other amino acids.
-
Optimize the concentration of key nutrients, as excessive levels can sometimes lead to the formation of undesirable byproducts.[6]
-
Control the dissolved oxygen level, as oxygen limitation can trigger a shift in metabolism towards the production of organic acids.[3][4]
-
-
-
Chemical Synthesis
Problem 3: Inconsistent Product Quality and Yield Upon Scale-Up.
-
Question: I have successfully synthesized this compound in the lab, but upon scaling up the reaction volume, I am observing inconsistent yields and the formation of new impurities. What could be the cause?
-
Answer: Reproducibility issues during the scale-up of chemical synthesis are often related to mass and heat transfer limitations.[5]
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed at a small scale can become problematic in larger reactors due to the reduced surface-area-to-volume ratio.[]
-
Troubleshooting:
-
Use a jacketed reactor with precise temperature control.
-
For highly exothermic reactions, consider a semi-batch or continuous flow process where reactants are added gradually to control the rate of heat generation.
-
Perform reaction calorimetry studies to understand the thermal hazards of your process and ensure safe operation at scale.[9]
-
-
-
Mixing Efficiency: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[5]
-
Troubleshooting:
-
Select an appropriate impeller and agitation speed for the viscosity of your reaction mixture.
-
Ensure that solid reagents are adequately suspended to allow for complete reaction.
-
-
-
Reagent Addition: The rate and method of reagent addition can significantly impact the reaction outcome at a larger scale.
-
Troubleshooting:
-
Control the addition rate of critical reagents to maintain a consistent reaction profile.
-
For multiphasic reactions, ensure efficient mixing to maximize the interfacial area.
-
-
-
Problem 4: Difficulties in Purification and Isolation of the Final Product.
-
Question: I am struggling to purify this compound at a larger scale. The crystallization process is not reproducible, and I am losing a significant amount of product.
-
Answer: Purification and isolation are critical steps that often require re-optimization during scale-up.
-
Crystallization:
-
Troubleshooting:
-
Develop a robust crystallization protocol by studying the solubility of this compound in different solvent systems at various temperatures.
-
Control the cooling rate and agitation during crystallization to promote the formation of uniform, easily filterable crystals.
-
Consider seeded crystallization to improve reproducibility.
-
-
-
Downstream Processing:
-
Troubleshooting:
-
Explore continuous downstream processing techniques, such as continuous crystallization and filtration, which can improve efficiency and consistency at a larger scale.[10]
-
Evaluate different filtration and drying methods to find the most efficient and scalable option for your product's physical form.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key parameters to monitor during the scale-up of a fermentation process for this compound production?
-
Q2: How can I ensure the genetic stability of my microbial strain during scale-up?
-
A2: Microbial strain stability can be a concern during prolonged or repeated cultivation.[] It is advisable to periodically re-sequence the genome of your production strain to check for mutations. Additionally, maintaining a well-characterized cell bank and limiting the number of subcultures before inoculation of the main bioreactor can help ensure genetic stability.
-
-
Q3: What are the regulatory considerations for scaling up the production of this compound for pharmaceutical applications?
-
A3: For pharmaceutical applications, the entire scale-up process must adhere to Good Manufacturing Practices (GMP).[5] This includes thorough documentation of all process steps, validation of the manufacturing process to ensure consistency, and stringent quality control of raw materials and the final product.[2][5]
-
-
Q4: How can I manage the supply chain for raw materials during scale-up?
-
A4: As production volume increases, so does the demand for raw materials. It is crucial to establish strong relationships with reliable suppliers and have a robust quality control system for incoming materials to ensure their consistency.[2][5] Diversifying your sourcing options can also mitigate the risk of supply chain disruptions.[5]
-
Data Presentation
Table 1: Example Fermentation Parameter Optimization
| Parameter | Range Investigated | Optimal Value | Observed Effect on Yield |
| Temperature | 25 - 37 °C | 30 °C | Yield decreases at higher and lower temperatures.[6][11] |
| pH | 6.0 - 8.0 | 7.0 | Significant drop in production outside the optimal range.[6][7] |
| Inoculum Percentage | 5 - 20% | 20% | Higher inoculum led to increased GABA production in a similar process.[12] |
| Agitation Speed | 100 - 200 rpm | 100 rpm | Higher agitation did not improve GABA yield in a related fermentation.[12] |
Note: This table is based on data for the production of other amino acids and serves as a general guideline for optimizing the production of this compound.
Experimental Protocols
Protocol 1: Optimizing Dissolved Oxygen in a 5L Bioreactor
-
Inoculum Preparation: Prepare a seed culture of the production strain in a suitable medium and grow to the mid-exponential phase.
-
Bioreactor Setup: Sterilize a 5L bioreactor containing 3L of the production medium. Calibrate the pH and DO probes.
-
Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of 0.1.
-
Initial Conditions: Set the initial temperature to 30°C and pH to 7.0 (controlled with 2M HCl and 2M NaOH). Set the initial agitation to 200 rpm and aeration to 1 vvm (volume of air per volume of liquid per minute).
-
DO Cascade Control:
-
Set the DO setpoint to 30% of air saturation.
-
Establish a cascade control loop where the agitation speed is first increased (e.g., from 200 to 800 rpm) to maintain the DO setpoint.
-
If maximum agitation is insufficient, the cascade should then increase the aeration rate (e.g., from 1 to 2 vvm).
-
If further control is needed, the gas supply can be supplemented with pure oxygen.
-
-
Sampling and Analysis: Take samples at regular intervals to measure cell density (OD600), substrate consumption, and the concentration of this compound and major byproducts using HPLC or LC-MS.
-
Data Evaluation: Correlate the product yield and byproduct formation with the DO profile to determine the optimal DO control strategy.
Visualizations
Caption: Workflow for scaling up biocatalytic production.
Caption: Troubleshooting logic for chemical synthesis scale-up.
References
- 2. idbs.com [idbs.com]
- 3. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Fermentation Conditions for Production of Hungarian Sour Cherry Spirit Using Response Surface Methodology [mdpi.com]
- 12. Optimisation of fermentation conditions for the production of gamma-aminobutyric acid (GABA)-rich soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Baseline Separation of 3-Amino-2-Hydroxybutanoic Acid Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of 3-amino-2-hydroxybutanoic acid enantiomers. Given that this amino acid has two chiral centers, it exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The following resources are designed to address common challenges encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for separating the stereoisomers of this compound?
A1: There are two main approaches for the chiral separation of amino acids like this compound:
-
Direct Method: This involves the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) that can directly distinguish between the enantiomers without prior derivatization. Macrocyclic glycopeptide-based columns, such as those using teicoplanin as a chiral selector, are particularly effective for underivatized amino acids.[1]
-
Indirect Method: This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column.[2]
Q2: Which chiral stationary phase (CSP) is recommended for the direct separation of underivatized this compound?
A2: For underivatized amino acids, macrocyclic glycopeptide CSPs are highly recommended due to their ability to interact with polar and ionic compounds.[3] The Astec CHIROBIOTIC® T column, which utilizes teicoplanin, has shown great success in resolving the enantiomers of a wide range of amino acids and is a strong starting point for method development for this compound.[1][4]
Q3: What are some common chiral derivatizing agents (CDAs) for the indirect separation of amino acids?
A3: Several CDAs are available, with the choice often depending on the detection method and the specific amino acid. Common reagents include:
-
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): Widely used for forming diastereomers that can be separated by reversed-phase HPLC.
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A fluorescent tagging agent that allows for highly sensitive detection.[1][5]
-
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Another effective reagent for creating diastereomeric derivatives.
Q4: Can Gas Chromatography (GC) be used for the enantioseparation of this compound?
A4: Yes, GC can be used, but it requires derivatization to make the amino acid volatile. A two-step derivatization is common: esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. The resulting derivatives can then be separated on a chiral GC column. Care must be taken to avoid racemization during the derivatization process.
Troubleshooting Guides
This section addresses specific issues that may arise during method development.
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak for all stereoisomers.
-
Overlapping peaks with no baseline separation (Resolution, Rs < 1.5).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | If using a direct method, the selected CSP may not provide sufficient chiral recognition for this compound. Consider screening different types of CSPs (e.g., teicoplanin-based, crown ether-based). |
| Incorrect Mobile Phase Composition | The mobile phase composition is critical for chiral recognition. Systematically vary the type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile), the pH, and the buffer concentration. For CHIROBIOTIC® T, both polar organic and reversed-phase modes can be effective.[6] |
| Suboptimal Temperature | Temperature can significantly impact chiral separations. Lowering the column temperature often increases resolution, although it may also increase backpressure and run time. |
| Ineffective Chiral Derivatizing Agent (CDA) | In an indirect method, the chosen CDA may not be creating diastereomers with sufficient separation. Try a different CDA (e.g., switch from FDAA to NBD-F). |
| Derivatization Reaction Failure | Ensure the derivatization reaction has gone to completion. Optimize reaction conditions such as pH, temperature, and reaction time. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, often with a "tail" or "front."
-
Tailing Factor (TF) or Asymmetry Factor (As) outside of the acceptable range (typically > 1.2 for tailing).[7]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and the silica (B1680970) backbone of the column can cause peak tailing, especially for basic compounds. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate this. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[8] Reduce the sample concentration or injection volume. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and keep lengths to a minimum. |
| Column Contamination or Degradation | Contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[8] Try flushing the column with a strong solvent or, if the problem persists, replace the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
The following are detailed experimental protocols for the separation of threonine stereoisomers, which are structurally analogous to this compound and provide an excellent starting point for method development.
Method 1: Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP
This method is adapted from protocols for underivatized amino acids on an Astec CHIROBIOTIC® T column.[1]
| Parameter | Condition |
| Column | Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Water / Acetic Acid / Triethylamine (e.g., 70:30:0.1:0.1, v/v/v/v). The ratio of methanol to water can be adjusted to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (can be lowered to improve resolution) |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Method 2: Indirect Chiral HPLC via Pre-Column Derivatization with NBD-F
This method is based on a validated procedure for the determination of threonine isomers in biological samples.[5]
Derivatization Procedure:
-
To 10 µL of the sample solution, add 10 µL of a borate (B1201080) buffer (e.g., 0.1 M, pH 8.0).
-
Add 20 µL of 10 mM NBD-F in acetonitrile.
-
Heat the mixture at 60°C for 5 minutes.
-
Cool the reaction mixture and add 60 µL of 0.1 M HCl to stop the reaction.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of: A) 0.1% Trifluoroacetic acid (TFA) in water and B) 0.1% TFA in acetonitrile. Start with a low percentage of B and increase over time. |
| Flow Rate | 1.0 mL/min |
| Temperature | 40°C |
| Detection | Fluorescence (Excitation: 470 nm, Emission: 530 nm) |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table presents typical performance data for the chiral separation of amino acid stereoisomers using different methods. These values can serve as a benchmark for method development for this compound.
| Method | Chiral Selector/Derivatizing Agent | Analytes | Resolution (Rs) | Separation Factor (α) |
| Direct HPLC | Teicoplanin (CHIROBIOTIC® T) | Various underivatized amino acids | > 1.5 for most | 1.1 - 2.0+ |
| Indirect HPLC | NBD-F | Threonine & allo-Threonine enantiomers | > 4.0 | Not Reported |
| Direct HPLC | Crown Ether | Threonine & allo-Threonine enantiomers | > 1.5 | 1.1 - 1.4 |
Note: Rs and α values are highly dependent on specific experimental conditions.
Visualizations
Caption: Experimental workflows for direct and indirect chiral separation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Racemization of 3-amino-2-hydroxybutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of 3-amino-2-hydroxybutanoic acid during derivatization procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the process by which a pure enantiomer of a chiral molecule, such as (2S,3R)-3-amino-2-hydroxybutanoic acid, converts into an equal mixture of both of its enantiomers (in this case, also producing (2R,3S)-3-amino-2-hydroxybutanoic acid). This results in a loss of optical activity. In drug development and other biological research, the specific three-dimensional structure of a molecule is often crucial for its activity and safety. The different enantiomers of this compound can have significantly different pharmacological effects, making the control of its stereochemical integrity essential.
Q2: What is the primary chemical mechanism that causes racemization during the derivatization of this compound?
A2: The most common mechanism for racemization during the derivatization of amino acids is the formation of a planar intermediate, such as an oxazolone (B7731731) (or azlactone), when the carboxylic acid group is activated.[1] This intermediate loses its chirality at the alpha-carbon (C2). The alpha-proton becomes acidic and can be removed by a base, leading to a planar enolate-like structure. Subsequent re-protonation can occur from either side of the planar intermediate, resulting in a mixture of both enantiomers. The presence of the hydroxyl group on the beta-carbon (C3) can influence the electronic environment and potentially the rate of this process.
Q3: Which experimental conditions are known to promote the racemization of hydroxy amino acids like this compound?
A3: Several factors can increase the risk of racemization:
-
Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for racemization.
-
Strong Bases: The presence of strong, non-hindered bases can facilitate the abstraction of the alpha-proton, which is a key step in the racemization mechanism.[2]
-
Prolonged Reaction Times: Longer exposure to conditions that promote racemization will naturally lead to a greater extent of conversion to the undesired enantiomer.
-
Certain Derivatization Reagents: Highly reactive derivatization agents, especially those used for activating the carboxyl group in peptide coupling, can increase the likelihood of forming racemization-prone intermediates.[3] For instance, using carbodiimides without racemization suppressants is a known risk.[1]
Q4: How do protecting groups help in preventing racemization?
A4: Protecting groups are essential for minimizing side reactions, including racemization.
-
α-Amino Protection: The choice of the N-terminal protecting group can influence the rate of racemization. While Fmoc and Boc are standard, some research suggests that other protecting groups might offer superior suppression of racemization for certain amino acids.[1]
-
Side Chain Protection: For this compound, protecting the hydroxyl group is critical to prevent its participation in side reactions. Common protecting groups for hydroxyl functions include tert-butyl (tBu) in Fmoc-based strategies and benzyl (B1604629) (Bzl) in Boc-based strategies.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant racemization observed after derivatization for GC-MS analysis (e.g., silylation). | High derivatization temperature or prolonged heating. | Optimize the derivatization conditions by lowering the temperature and reducing the reaction time. For silylation with reagents like MTBSTFA, start with the manufacturer's recommended conditions and adjust as needed. |
| Use of a strongly basic catalyst. | If a base is required, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[2][5] | |
| Racemization detected after derivatization for HPLC analysis (e.g., using a chiral derivatizing agent). | The derivatization reaction itself may be causing racemization. Some highly reactive chiral derivatizing agents can contribute to epimerization. | Switch to a milder chiral derivatizing agent. Marfey's reagent (FDAA) and its analogs (like L-FDLA) are generally used under basic conditions that can be optimized to minimize racemization.[6][7][8] |
| Sub-optimal pH during derivatization. | Carefully control the pH of the reaction mixture. For many derivatizations, a mildly basic pH is required. Extreme pH values should be avoided. | |
| Loss of stereochemical purity during a coupling reaction involving this compound. | Use of a carbodiimide (B86325) coupling reagent (e.g., DCC, DIC) without an additive. | Always use carbodiimide reagents in conjunction with a racemization-suppressing additive such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma).[1][3] |
| Use of a highly activating coupling reagent that is prone to causing racemization. | Switch to a coupling reagent known for low racemization, such as an onium salt like HBTU, HATU, or COMU.[1] | |
| Unprotected hydroxyl group on this compound. | Ensure the hydroxyl group is protected with a suitable protecting group (e.g., tBu or Bzl) before activating the carboxyl group for coupling.[1][4] |
Quantitative Data on Racemization
While specific quantitative data for this compound is limited in the literature, the following table summarizes the expected relative racemization risk with different coupling reagents for structurally similar amino acids like serine and threonine.
| Coupling Reagent Combination | Relative Racemization Risk | Reference |
| DIC / HOBt | Low | [3] |
| DIC / HOAt | Very Low | [3] |
| HBTU / HOBt | Low | [1] |
| HATU / HOAt | Very Low | [1] |
| DIC alone | High | [1] |
Experimental Protocols
Protocol 1: Low-Racemization Derivatization for Chiral HPLC Analysis using FDAA (Marfey's Reagent)
This protocol is adapted for the derivatization of this compound for subsequent enantiomeric analysis by HPLC.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in 200 µL of 1 M sodium bicarbonate solution.
-
Derivatization: Add a solution of 1% (w/v) FDAA in acetone (B3395972) (400 µL).
-
Incubation: Vortex the mixture and incubate at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding 200 µL of 1 M HCl.
-
Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system equipped with a C18 column. The diastereomeric derivatives can be separated and quantified.[6]
Protocol 2: General Low-Racemization Peptide Coupling
This protocol outlines a general procedure for coupling a protected this compound derivative in solid-phase peptide synthesis (SPPS) with minimal racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the protected this compound derivative (e.g., Fmoc-Thr(tBu)-OH as an analogue) and a coupling reagent like HATU (3-5 equivalents) in DMF. Add a hindered base such as DIPEA or 2,4,6-collidine (6-10 equivalents).
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Workflow for minimizing racemization during derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. bachem.com [bachem.com]
- 6. nbinno.com [nbinno.com]
- 7. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Threonine and its Isomer, 3-Amino-2-Hydroxybutanoic Acid
A comprehensive review of the known biological functions of the essential amino acid L-Threonine and a theoretical exploration of the potential activities of its structural isomer, 3-Amino-2-Hydroxybutanoic Acid.
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the biological activities of L-Threonine (2-amino-3-hydroxybutanoic acid) and its structural isomer, this compound. While L-Threonine is a well-characterized essential amino acid with a multitude of known physiological roles, publicly available experimental data on the biological activity of this compound is scarce. Therefore, this comparison presents established data for L-Threonine and offers a theoretical perspective on the potential, yet unproven, biological activities of this compound based on their structural differences.
Introduction to the Molecules
L-Threonine is a proteinogenic α-amino acid, meaning it is a fundamental building block of proteins in living organisms.[1] Its structure includes an α-amino group and a β-hydroxyl group, making it one of two proteinogenic amino acids with a chiral side chain. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet.[2]
This compound is a structural isomer of threonine, with the positions of the amino and hydroxyl groups swapped on the butanoic acid backbone. This seemingly subtle change in structure can lead to vastly different chemical properties and, consequently, distinct biological activities. While the synthesis of its various stereoisomers has been documented, its biological functions remain largely unexplored.[3]
Comparative Overview of Biological Activities
The following table summarizes the known biological activities of L-Threonine and explores the hypothetical activities of this compound.
| Biological Activity | L-Threonine (2-amino-3-hydroxybutanoic acid) | This compound (Hypothetical) |
| Role in Protein Synthesis | Essential component of proteins; crucial for the synthesis of structural proteins, enzymes, and antibodies.[2][4] | Not incorporated into proteins. May act as a competitive inhibitor of threonine-related enzymes due to structural similarity. |
| Metabolic Significance | Precursor for the biosynthesis of other amino acids like glycine (B1666218) and serine.[2] Its catabolism produces acetyl-CoA, which enters the citric acid cycle for energy production.[4] | Unknown metabolic fate. Could potentially interfere with threonine metabolic pathways. |
| Post-Translational Modifications | The hydroxyl group is a key site for O-linked glycosylation and phosphorylation by kinases, crucial for regulating protein function and signaling. | The hydroxyl group at the 2-position might be a substrate for different classes of enzymes, but this is not documented. |
| Signaling Pathway Involvement | Activates mTOR signaling, promoting protein synthesis and cell growth.[4] Involved in MAPK signaling pathways, influencing cellular responses to external stimuli.[4] | No known involvement in signaling pathways. Could potentially act as an antagonist to threonine-mediated signaling. |
| Immune Function | Essential for a robust immune response, including the production of antibodies and T-cell function.[1] | Unknown. Its potential impact on the immune system has not been studied. |
Signaling Pathways and Metabolic Roles
L-Threonine Signaling Pathways
L-Threonine is a key regulator of cellular metabolism and growth, primarily through its influence on the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell proliferation, growth, and survival. Threonine availability is sensed by the cell, and in its presence, mTOR is activated, leading to the phosphorylation of downstream targets that promote protein synthesis.
Hypothetical Interaction of this compound with Threonine Metabolism
Given its structural similarity to threonine, this compound could potentially act as a competitive inhibitor of enzymes that utilize threonine as a substrate. For example, threonine dehydrogenase is a key enzyme in threonine catabolism.[4] this compound might bind to the active site of this enzyme without being processed, thereby blocking threonine breakdown.
Experimental Protocols
As there are no published studies on the biological activity of this compound, this section details a standard experimental protocol for assessing the effects of a compound on a known signaling pathway, using the mTOR pathway as an example. This protocol could be adapted to investigate the effects of this compound and compare them to L-Threonine.
Protocol: Analysis of mTORC1 Activation by Western Blotting
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.
-
Treat the cells with varying concentrations of L-Threonine or this compound for a specified time (e.g., 30 minutes). Include a vehicle control.
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated S6 kinase (p-S6K), a downstream target of mTORC1, and total S6K (as a loading control).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-S6K signal to the total S6K signal for each sample.
-
Compare the levels of p-S6K in the treated samples to the control to determine the effect on mTORC1 activation.
References
A Comparative Guide to the Functional Differences Between 3-Amino-2-Hydroxybutanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between the enantiomers of 3-amino-2-hydroxybutanoic acid, commonly known as threonine. The two primary enantiomers discussed are (2S,3R)-2-amino-3-hydroxybutanoic acid (L-Threonine) and (2R,3S)-2-amino-3-hydroxybutanoic acid (D-Threonine). This document synthesizes experimental data to elucidate their distinct biological activities, metabolic fates, and analytical methodologies, offering critical insights for research and pharmaceutical development.
Core Functional Differences: L-Threonine vs. D-Threonine
The fundamental difference between L-Threonine and D-Threonine lies in their stereochemistry, which dictates their recognition and processing by biological systems. L-Threonine is the naturally occurring, biologically active form essential for a multitude of physiological functions in mammals. In stark contrast, D-Threonine is not incorporated into proteins and is generally considered to have minimal to no biological activity in these organisms. Enzymes and receptors within the human body are highly stereospecific and have evolved to recognize the L-form of amino acids.
L-Threonine is a crucial component for:
-
Protein Synthesis: As a proteinogenic amino acid, it is a fundamental building block for proteins.
-
Immune Function: It is a precursor for the synthesis of immunoglobulins and plays a role in the function of the thymus.
-
Gut Health: L-Threonine is a major component of mucin, the protein that forms the protective mucus layer in the gut.
-
Metabolism: It serves as a precursor to other essential compounds, including glycine (B1666218) and acetyl-CoA, and is vital for the metabolism of fats.
D-Threonine , on the other hand, is primarily:
-
Utilized in research applications to study enzyme specificity and the effects of stereochemistry on biological processes.
-
Metabolized via oxidative deamination by D-amino acid oxidase (DAAO), which is considered a detoxification mechanism.
-
Used as a chiral building block in the synthesis of peptidomimetic drugs.
Quantitative Data Comparison
The following tables summarize available quantitative data from various studies, highlighting the differences in metabolism and analytical detection of L- and D-Threonine. It is important to note that some of this data is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vivo Metabolism and Oxidation of Threonine Enantiomers
| Species | Enantiomer | Dietary Level/Dose | Key Finding | Reference |
| Rat | L-Threonine | 0.15% - 0.85% of diet | The rate of oxidation is low at intake levels required for maximum growth and increases as intake surpasses this requirement. | |
| Rat | L-Threonine | 3% of diet | Rapid oxidation occurs in rats with induced high serine-threonine dehydratase activity, leading to lower tissue threonine concentrations. | |
| Human | L-Threonine | 50 µmol/kg/hr (Control) | Threonine oxidation to CO2 is approximately 15 µmol/kg/hr. | |
| Human | L-Threonine | 126 µmol/kg/hr (Excess) | Threonine oxidation to CO2 increases threefold to 45-49 µmol/kg/hr. | |
| Rat | D-Threonine | Not Specified | Significant amounts of D-Threonine are found in the frontal brain areas and urine. |
Table 2: Tissue Distribution of Threonine Isomers in Rats
| Tissue/Fluid | D-Threonine (nmol/g wet tissue) | D-allo-Threonine (nmol/g wet tissue) | L-allo-Threonine | Reference |
| Corpus Striatum | 0.85 ± 0.05 | 5.01 ± 0.32 | Not Detected | |
| Frontal Brain | Significant Amounts | Significant Amounts | Not Detected | |
| Urine | Significant Amounts | Significant Amounts | Not Detected |
Table 3: Analytical Methods for Quantification of DL-Threonine Enantiomers
| Analytical Method | Technique | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Resolution (Rs) | Reference |
| HPLC-FLD | Reversed-Phase with Chiral Column | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | - | 2.5 fmol - 5 pmol (Linear Range) | > 1.5 | |
| GC-MS | Chiral Capillary Column | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | - | - | Baseline separation | |
| UPLC-MS/MS | Reversed-Phase C18 | NBD-F | - | 0.06 - 10 ng/mL | > 1.5 | |
| GC-MS | Chiral Capillary Column | Methyl chloroformate/methanol | 3.2 - 446 nM | 0.031 - 1.95 µM | > 2.4 |
Metabolic Pathways and Signaling
The metabolic fates of L-Threonine and D-Threonine are dictated by distinct enzymatic pathways due to the high stereospecificity of metabolic enzymes.
L-Threonine Metabolic Pathways
L-Threonine is an essential amino acid that is catabolized through several pathways to produce energy and other vital metabolites. The primary routes in animals are:
-
Threonine Dehydrogenase Pathway: This pathway converts L-Threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.
-
Threonine Dehydratase (Serine Dehydratase) Pathway: This pathway deaminates L-Threonine to produce α-ketobutyrate and ammonia.
-
Threonine Aldolase Pathway: This pathway cleaves L-Threonine into glycine and acetaldehyde.
D-Threonine Metabolic Pathway
D-amino acids, including D-Threonine, are not utilized for protein synthesis in mammals. The primary metabolic pathway for D-Threonine is oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAAO). This process is generally considered a detoxification mechanism.
Experimental Protocols
Chiral HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol is a sensitive and selective method for the determination of all four threonine isomers in complex matrices like mammalian tissues.
1. Sample Preparation (from Rat Brain Tissue)
-
Homogenize brain tissue in 10 volumes of 0.1 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Neutralize the sample with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant is used for derivatization.
2. Derivatization
-
To 100 µL of the sample supernatant, add 100 µL of a borate (B1201080) buffer (pH 8.0).
-
Add 100 µL of a 50 mM solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile.
-
Incubate the mixture at 60°C for 5 minutes.
-
Stop the reaction by adding 200 µL of 0.1 M
A Comparative Guide to the Synthetic Routes of 3-Amino-2-Hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-amino-2-hydroxybutanoic acid, a key chiral building block for various bioactive molecules, has been approached through diverse synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes, offering insights into their methodologies, efficiency, and stereochemical control. The information presented is intended to assist researchers in selecting the most suitable method for their specific applications, from laboratory-scale synthesis to potential scale-up for drug development.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic approaches to this compound and its derivatives. This allows for a direct comparison of yields and stereoselectivity, where reported.
| Synthetic Route | Starting Material(s) | Key Intermediates | Overall Yield | Stereoselectivity/Optical Purity | Reference |
| Stereospecific Synthesis from Sugars | D-gulonic acid γ-lactone | Epoxides, chiral amino-alcohols | Not explicitly stated as a single value | Enantiomerically pure | [1][2] |
| Diastereoselective Reduction (for AHPBA) | Racemic N-protected-β-amino-α-keto ester | - | High | High (anti-selective) | [3] |
| Chiral Template-Based Approach (for AHPBA) | (2R,4R)-pentanediol, aldehyde | Chiral acetal | Good | High | [3] |
| Facile Synthesis via Cyanohydrin (for AHpHBA**) | N-Boc-D-tyrosine methyl ester | Aldehyde, cyanohydrin | Good | Optically pure | [4] |
| Enzymatic Synthesis (for amino-diols) | Aldehydes, hydroxy ketones, amines | Aldol adducts | Up to 94% conversion | High (single diastereomer) | [5] |
| Microbial Synthesis (for 3-hydroxybutyric acid) | Glucose | Acetoacetyl-CoA, 3-hydroxybutyryl-CoA | Up to 11.2 g/L | Enantiomerically pure (R)- or (S)- | [6] |
* (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid ** (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid
Experimental Protocols
Stereospecific Synthesis of (2S,3R)-3-Amino-2-hydroxybutanoic Acid from D-Gulonic Acid γ-Lactone
This method exemplifies a stereospecific approach where the chirality of the starting material dictates the stereochemistry of the final product.[1]
Step 1: Formation of a Chiral Amino Alcohol Precursor
The synthesis begins with the transformation of D-gulonic acid γ-lactone through a series of selective reactions to form a key chiral amino alcohol intermediate. This involves protection of hydroxyl groups, introduction of an amino functionality (often via an azide (B81097) intermediate), and selective deprotection and modification of the carbon chain.[1]
Step 2: Conversion to the Final Product
The chiral amino alcohol is then converted to (2S,3R)-3-amino-2-hydroxybutanoic acid. A typical procedure involves the following transformations: i) Oxidative cleavage of a terminal diol to an aldehyde. ii) Subsequent oxidation of the aldehyde to a carboxylic acid. iii) Final deprotection of the amino and hydroxyl groups.
Detailed Experimental Steps (Illustrative Example based on[1]):
A detailed multi-step protocol is outlined in the source literature, involving reagents such as LAH, Tf2O, NaN3, Pd/C, NaIO4, and MsCl under specific reaction conditions. All reactions are typically carried out under an inert nitrogen atmosphere.[1]
Diastereoselective Reduction of a β-Amino-α-Keto Ester for the Synthesis of an AHPBA Analogue
This highly efficient method establishes two stereocenters in a single step through dynamic kinetic resolution.[3]
Step 1: Synthesis of the β-Amino-α-Keto Ester
A starting imine undergoes a Mannich addition with ethyl diazoacetate, catalyzed by a Lewis acid. The resulting β-amino-α-diazo ester is then oxidized using an agent like Oxone to yield the racemic β-amino-α-keto ester.[3]
Step 2: Stereoselective Reduction
In an inert atmosphere, the racemic N-protected-β-amino-α-keto ester is dissolved in an appropriate solvent. A Ruthenium(II)-based catalyst is added, and the reduction is carried out using a hydrogen source, such as a formic acid/triethylamine mixture, at a controlled temperature. The reaction progress is monitored by TLC or LC-MS.[3]
Step 3: Purification
Upon completion, the reaction is quenched, and the enantioenriched anti-α-hydroxy-β-amino ester is purified by column chromatography.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Stereospecific synthesis from a sugar precursor.
Caption: Diastereoselective reduction for AHPBA synthesis.
Caption: Enzymatic cascade for amino diol synthesis.
Concluding Remarks
The choice of a synthetic route to this compound is contingent upon the desired stereoisomer, required scale, and available resources. The stereospecific synthesis from sugars offers a robust method for obtaining all four stereoisomers in high optical purity.[1][2] For analogues like AHPBA, diastereoselective reduction provides an elegant and efficient approach with high stereocontrol.[3]
Emerging chemoenzymatic and microbial strategies present promising green alternatives, offering high selectivity and the potential for more sustainable production processes.[5][6][7] While not all of these have been explicitly applied to this compound itself, the principles are readily adaptable.
Researchers should carefully consider the advantages and limitations of each route. For instance, classical chemical syntheses may offer versatility but can involve harsh reagents and multiple protection/deprotection steps. In contrast, biocatalytic methods can provide exceptional selectivity under mild conditions but may require specific enzymes and optimization of reaction conditions. This guide serves as a starting point for navigating these choices in the synthesis of this important class of molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 7. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Potential of 3-Amino-2-Hydroxybutanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
While direct evidence for the enzyme inhibitory role of 3-amino-2-hydroxybutanoic acid is not extensively documented in publicly available research, its structural analogs, particularly derivatives of threonine and other β-hydroxy-α-amino acids, have demonstrated significant inhibitory activity against several key enzymes. This guide provides a comparative analysis of these analogs, offering insights into their target enzymes, inhibitory potency, and the experimental methodologies used for their validation.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of various structural analogs of this compound against their target enzymes is summarized in the table below. This data, including IC50 and Ki values, allows for a direct comparison of their efficacy.
| Compound/Analog Class | Target Enzyme | Inhibitor | IC50 | Ki | Inhibition Type |
| Threonine Analogs | Aspartokinase | L-Threonine | 5.4 ± 0.12 mM[1] | - | Allosteric Feedback[2][3] |
| Threonine Synthase | L-threo-3-Hydroxyhomoserine phosphate | - | 6 µM[4] | Competitive | |
| Threonine Synthase | L-2-Amino-5-phosphonovaleric acid | - | 31 µM[4] | Competitive | |
| 3-Amino-2-hydroxy-4-phenyl-butanoic acid Derivatives | Aminopeptidase (B13392206) N (APN/CD13) | Bestatin (Ubenimex) | Varies (µM range) | - | Competitive, Zinc Chelator[5] |
| Aminopeptidase N (APN/CD13) | Tosedostat (CHR-2797) | Nanomolar range | - | Potent Inhibitor[6] | |
| 3-Amino-2-hydroxyamides | Methionine Aminopeptidase-2 (MetAP-2) | Substituted 3-amino-2-hydroxyamides | Nanomolar range | - | Selective |
| Methionine Aminopeptidase-2 (MetAP-2) | Fumagillin | Low nanomolar | - | Irreversible, Covalent | |
| Methionine Aminopeptidase-2 (MetAP-2) | TNP-470 (AGM-1470) | Low nanomolar | - | Irreversible, Covalent[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing the inhibitory activity of the discussed enzyme classes.
Threonine Synthase Inhibition Assay (Continuous Spectrophotometric)
This assay continuously monitors the activity of threonine synthase by coupling the production of L-threonine to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction mixture containing O-phospho-L-homoserine (OPHS) as the substrate, threonine deaminase (TD), hydroxyisocaproate dehydrogenase (HO-HxoDH), and NADH in a suitable buffer (e.g., HEPES, pH 8.7).
-
Enzyme Addition: Initiate the reaction by adding purified threonine synthase to the mixture.
-
Spectrophotometric Monitoring: Continuously measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: The rate of the reaction is determined from the linear phase of the absorbance change. For inhibition studies, the assay is performed with varying concentrations of the inhibitor, and the data is used to calculate kinetic parameters such as Ki.[8]
Aminopeptidase N (APN/CD13) Inhibition Assay
The inhibitory activity against APN is typically determined using a chromogenic or fluorogenic substrate.
-
Enzyme and Substrate Preparation: Prepare a solution of purified APN and a suitable substrate, such as L-Alanine-p-nitroanilide.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., Bestatin) for a defined period.
-
Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Measurement: Monitor the release of the chromogenic or fluorogenic product over time using a spectrophotometer or fluorometer.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Methionine Aminopeptidase-2 (MetAP-2) Inhibition Assay
The activity of MetAP-2 is often assessed by measuring the release of N-terminal methionine from a peptide substrate.
-
Reaction Components: The assay mixture typically includes recombinant human MetAP-2, a synthetic peptide substrate (e.g., Met-Pro-p-nitroanilide), and a suitable buffer containing a divalent cation like Co²⁺ or Mn²⁺, as enzyme activity can be metal-dependent.[9]
-
Inhibitor Addition: Add varying concentrations of the test compounds (e.g., substituted 3-amino-2-hydroxyamides) to the reaction mixture.
-
Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at a controlled temperature.
-
Detection: The amount of product formed is quantified, often by measuring the absorbance of the released p-nitroaniline at 405 nm.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Visualizing Mechanisms and Pathways
Diagrams are provided below to illustrate key concepts in enzyme inhibition and relevant biochemical pathways.
Caption: Allosteric inhibition of Aspartokinase by L-Threonine.
References
- 1. Functional analysis of feedback inhibition-insensitive aspartate kinase identified in a threonine-accumulating mutant of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Threonine inhibition of the aspartokinase--homoserine dehydrogenase I of Escherichia coli. Stopped-flow kinetics and the cooperativity of inhibition of the homoserine dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Computational study of novel natural inhibitors targeting aminopeptidase N(CD13) | Aging [aging-us.com]
- 5. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiogenesis inhibitors specific for methionine aminopeptidase 2 as drugs for malaria and leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of methionine aminopeptidase type 2 (MetAP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic 3-Amino-2-Hydroxybutanoic Acid
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthetic compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 3-amino-2-hydroxybutanoic acid, a molecule with two chiral centers and thus four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. The selection of an appropriate analytical technique is critical for quality control, ensuring therapeutic efficacy and safety.
This guide details and compares three primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, the mass balance approach, a comprehensive strategy for purity assessment, is discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying the stereoisomers of this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer and diastereomer.
Methodology & Performance
a) Direct Chiral HPLC: This method involves the direct injection of the sample onto a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed.
b) Indirect Chiral HPLC (Derivatization): In this approach, the amino acid stereoisomers are first derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). Another common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which adds a fluorescent tag, enhancing detection sensitivity.[1]
Experimental Protocol: Indirect Chiral HPLC with NBD-F Derivatization [1]
-
Sample Preparation: Dissolve the synthetic this compound sample in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0).
-
Derivatization: Add a solution of NBD-F in acetonitrile (B52724) and incubate at 60°C for 30 minutes.
-
Quenching: Stop the reaction by adding a dilute acid (e.g., HCl).
-
HPLC Analysis:
-
Column: A reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 470 nm, Emission: 530 nm).
-
Second Dimension (Chiral Separation): The eluent from the first dimension containing the four derivatized isomers can be directed to a chiral column for separation of the enantiomeric pairs.
-
Table 1: Comparative Performance of Chiral HPLC Methods
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (NBD-F Derivatization) |
| Principle | Differential interaction with a chiral stationary phase. | Separation of diastereomeric derivatives on an achiral column. |
| Sample Preparation | Minimal, direct injection. | Requires a derivatization step. |
| Sensitivity | Moderate (UV detection). | High (Fluorescence detection).[1] |
| Resolution of Stereoisomers | Good, dependent on the choice of chiral column. | Excellent, can resolve all four stereoisomers.[1] |
| Analysis Time | Typically 20-40 minutes. | Longer due to the two-step separation process. |
| Limit of Detection (LOD) | ng/mL range. | fmol to pmol range per injection.[1] |
| Limit of Quantitation (LOQ) | ng/mL range. | fmol to pmol range per injection.[1] |
| Precision (%RSD) | < 2% | Approximately 5% (within-day and day-to-day).[1] |
| Key Advantage | Simpler workflow. | Higher sensitivity and selectivity. |
| Key Disadvantage | Lower sensitivity for trace impurities. | More complex and time-consuming sample preparation. |
Workflow for Chiral HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. For amino acids, a derivatization step is necessary to increase their volatility.
Methodology & Performance
The analysis of this compound stereoisomers by GC-MS involves a two-step derivatization process to convert the non-volatile amino acid into a volatile derivative.
Experimental Protocol: GC-MS with Derivatization [2]
-
Sample Preparation: The sample is dried thoroughly.
-
Esterification: The carboxylic acid group is esterified, for example, by heating with an acidic alcohol (e.g., 2,2,2-trifluoroethanol (B45653) in HCl).
-
Acylation: The amino and hydroxyl groups are acylated using a reagent like isobutoxycarbonyl chloride.
-
GC-MS Analysis:
-
Column: A chiral capillary column (e.g., Chirasil-Val).[2]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatives (e.g., starting at 70°C and ramping up to 180°C).
-
Carrier Gas: Helium.
-
Detection: Mass Spectrometer (Electron Ionization mode).
-
Table 2: Performance Characteristics of GC-MS for Purity Assessment
| Parameter | GC-MS with Derivatization |
| Principle | Separation of volatile derivatives on a chiral capillary column followed by mass spectrometric detection. |
| Sample Preparation | Requires a multi-step derivatization process.[2] |
| Sensitivity | Very high, capable of detecting trace-level impurities. |
| Resolution of Stereoisomers | Excellent, can baseline separate all four stereoisomers.[2] |
| Analysis Time | Typically 30-50 minutes per sample. |
| Limit of Detection (LOD) | pg to fg range. |
| Limit of Quantitation (LOQ) | pg to fg range. |
| Precision (%RSD) | < 5% |
| Key Advantage | High sensitivity and specificity, providing structural information from mass spectra. |
| Key Disadvantage | Complex and potentially error-prone sample preparation; not suitable for thermally labile compounds. |
Workflow for GC-MS Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[3][4]
Methodology & Performance
For the purity assessment of this compound, a specific proton signal unique to the molecule is chosen for integration. The purity is calculated based on the integral ratio, molecular weights, and masses of the analyte and the internal standard.
Experimental Protocol: qNMR [3]
-
Sample Preparation: Accurately weigh the synthetic this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Add a known volume of a suitable deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters: Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, typically 5 times the longest T1 value.
-
-
Data Processing:
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Integration: Integrate the selected signals for the analyte and the internal standard.
-
-
Purity Calculation: Use the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
-
Table 3: Performance Characteristics of qNMR for Purity Assessment
| Parameter | Quantitative NMR (qNMR) |
| Principle | Direct quantification based on the signal intensity relative to a certified internal standard.[3] |
| Sample Preparation | Simple dissolution of accurately weighed sample and standard. |
| Sensitivity | Lower compared to chromatographic methods. |
| Resolution of Stereoisomers | Does not separate stereoisomers; provides total purity. Chiral resolving agents can be used for enantiomeric excess determination. |
| Analysis Time | Relatively fast, typically 10-20 minutes per sample for data acquisition. |
| Limit of Detection (LOD) | µg to mg range. |
| Limit of Quantitation (LOQ) | µg to mg range. |
| Precision (%RSD) | High, typically < 1%. |
| Key Advantage | A primary ratio method, highly accurate and precise, non-destructive, and provides structural information.[3] |
| Key Disadvantage | Lower sensitivity, does not inherently separate isomers without chiral additives. |
Logical Relationship in qNMR Purity Calculation
Mass Balance Approach
The mass balance method is a comprehensive approach to determine the purity of a substance by identifying and quantifying all significant impurities.[5][6] The purity is then calculated by subtracting the sum of the mass fractions of all impurities from 100%.
Methodology
This approach involves using a combination of analytical techniques to quantify different types of impurities.
Experimental Protocol: Mass Balance [5][6]
-
Quantification of Structurally Related Impurities (including stereoisomers): Use a validated chromatographic method (e.g., Chiral HPLC or GC-MS) to identify and quantify diastereomers and enantiomers.
-
Determination of Water Content: Use Karl Fischer titration.
-
Quantification of Residual Solvents: Use headspace GC-MS.
-
Determination of Non-Volatile Residues (Inorganic Impurities): Use thermogravimetric analysis (TGA) or a residue on ignition test.
-
Purity Calculation:
-
Purity (%) = 100% - (% Structurally Related Impurities + % Water + % Residual Solvents + % Non-Volatile Residues)
-
Table 4: Overview of the Mass Balance Approach
| Component | Analytical Technique |
| Main Component Assay | Titration, qNMR, or a calibrated chromatographic method. |
| Structurally Related Impurities | Chiral HPLC-UV/MS, GC-MS.[5] |
| Water Content | Karl Fischer Titration.[6] |
| Residual Solvents | Headspace GC-MS.[6] |
| Non-Volatile Residues | Thermogravimetric Analysis (TGA), Residue on Ignition.[6] |
Workflow for Mass Balance Purity Assessment
Conclusion and Recommendations
The choice of the most suitable analytical method for assessing the purity of synthetic this compound depends on the specific requirements of the analysis.
-
For routine quality control and stereoisomer quantification , Chiral HPLC offers a robust and reliable solution. The indirect method with derivatization is recommended for high sensitivity and the ability to resolve all four stereoisomers.
-
For the detection of trace-level impurities and definitive identification , GC-MS is the method of choice due to its superior sensitivity and specificity, although it requires more complex sample preparation.
-
For obtaining a highly accurate and precise purity value of the main component , qNMR is an excellent primary method, but it does not inherently provide information on stereoisomeric purity without the use of chiral additives.
-
For establishing a certified reference material or for a comprehensive purity assessment , the Mass Balance approach is the most thorough strategy, as it accounts for all potential impurities.
A combination of these techniques is often employed for a comprehensive characterization of synthetic this compound, ensuring its quality, safety, and efficacy in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Bleomycin, a Glycopeptide with a Complex Amino Acid Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of bleomycin (B88199), a complex glycopeptide antibiotic. While the initial focus was on peptides containing 3-amino-2-hydroxybutanoic acid, the scarcity of comprehensive and comparative public data necessitated a shift to a well-documented analogue. Bleomycin, which incorporates a structurally related β-hydroxy histidine moiety, serves as an exemplary case study for understanding the translation of in vitro findings to in vivo models. This document presents quantitative data, detailed experimental protocols, and visualizations of the signaling pathways associated with its biological effects.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of bleomycin's effects in cellular systems versus whole organisms.
Table 1: In Vitro Cytotoxicity of Bleomycin Sulfate (B86663) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) |
| A549 | Lung Carcinoma | 10 - 50 | 48 - 72 |
| HeLa | Cervical Cancer | 5 - 25 | 48 |
| CHO | Hamster Ovary | Varies by cell cycle phase | 24 |
| V-79 | Hamster Lung Fibroblast | ~15 | 24 |
Table 2: In Vivo Antitumor Efficacy of Bleomycin in Murine Models
| Tumor Model | Animal Strain | Bleomycin Dose | Route of Administration | Tumor Growth Inhibition (%) |
| Squamous Cell Carcinoma | C3H/He mice | 10 mg/kg | Intraperitoneal | 50 - 70 |
| Lewis Lung Carcinoma | C57BL/6 mice | 5 - 15 mg/kg | Intratracheal | 40 - 60 |
| Sarcoma 180 | ICR mice | 20 mg/kg | Intravenous | ~60 |
Table 3: Comparison of In Vitro and In Vivo Parameters for Bleomycin-Induced Pulmonary Fibrosis
| Parameter | In Vitro Model (A549 cells) | In Vivo Model (C57BL/6 mice) |
| Endpoint | Epithelial-Mesenchymal Transition (EMT) markers | Lung collagen deposition, inflammation |
| Bleomycin Conc./Dose | 1 - 10 µg/mL | 1 - 5 mg/kg |
| Key Biomarkers | ↑ α-SMA, ↑ Vimentin, ↓ E-cadherin | ↑ Hydroxyproline (B1673980), ↑ TGF-β1, ↑ IL-6 |
| Time Course | 24 - 72 hours | 14 - 28 days |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments involving bleomycin.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Human alveolar epithelial cells (A549) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[1]
-
Bleomycin Treatment : The culture medium is replaced with fresh medium containing various concentrations of bleomycin sulfate. A control group receives medium without the drug.[1]
-
Incubation : The cells are incubated for a specified period, typically 24, 48, or 72 hours.[1]
-
MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model : C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[1]
-
Anesthesia : Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Bleomycin Administration : A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile saline is administered. Control mice receive saline only.
-
Monitoring : Mice are monitored daily for weight loss and signs of distress.
-
Endpoint Analysis (Day 14 or 21) :
-
Bronchoalveolar Lavage (BAL) : The lungs are lavaged with saline to collect cells and fluid for inflammatory cell counting and cytokine analysis.
-
Histology : The lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to assess collagen deposition.
-
Hydroxyproline Assay : A portion of the lung tissue is hydrolyzed to measure the total lung collagen content via a hydroxyproline assay.
-
Mandatory Visualization
The following diagrams illustrate the primary mechanism of action of bleomycin and a typical experimental workflow.
Caption: Mechanism of Bleomycin-induced DNA damage.
References
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-Amino-2-Hydroxybutanoic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the separation of 3-amino-2-hydroxybutanoic acid enantiomers and its closely related isomers, such as threonine. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its structural isomer, threonine, to provide valuable insights into column selection and method development.
The separation of stereoisomers, particularly enantiomers, of amino acids and their derivatives is a crucial task in pharmaceutical analysis and development. This compound, possessing two chiral centers, can exist as four stereoisomers. The distinct pharmacological and toxicological profiles of each stereoisomer necessitate their effective separation and quantification. This guide explores the efficacy of various types of chiral stationary phases (CSPs) for this purpose, with a focus on polysaccharide-based, macrocyclic glycopeptide, and zwitterionic ion-exchanger CSPs.
Comparison of Chiral Stationary Phase Performance
The choice of a chiral stationary phase is paramount for achieving successful enantioseparation. The following table summarizes the quantitative performance of different CSPs for the separation of threonine enantiomers, which serve as a proxy for this compound due to their structural similarity. The data includes retention factor (k), separation factor (α), and resolution (Rs) where available.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | k1 | α | Rs | Reference |
| Macrocyclic Glycopeptide | ||||||
| CHIROBIOTIC T | DL-Threonine | 30:70 (v/v) Water:Methanol (B129727) + 0.02% Formic Acid | - | - | - | [1] |
| Zwitterionic Ion-Exchanger | ||||||
| ZWIX(+)™ | Nα-Fmoc-Threonine(tBu)-OH | 1% H₂O in MeOH + 30 mM TEA + 60 mM FA | 0.44 | 1.00 | 0.00 | [2] |
| Polysaccharide-Based | ||||||
| Chiralpak IA | NBD-derivatized (S)-Leucine ethyl ester | 20% 2-propanol/hexane (B92381) | 4.31 | 1.13 | 1.83 | [3] |
| Chiralcel OD-H | NBD-derivatized (S)-Leucine ethyl ester | 10% 2-propanol/hexane | 6.04 | 1.14 | 2.12 | [3] |
Note: The data for polysaccharide-based CSPs is for a derivatized amino acid ester and is included to provide a broader comparison of CSP types. The direct separation of underivatized this compound on these phases may require derivatization.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative methodologies for the CSPs discussed.
Macrocyclic Glycopeptide CSP (CHIROBIOTIC T)
-
Column: CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: A mixture of water and methanol (30:70, v/v) containing 0.02% formic acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV at 205 nm[1]
-
Sample Preparation: The sample is dissolved in a 30:70 water:methanol mixture to a concentration of 300 µg/mL.[1]
Zwitterionic Ion-Exchanger CSP (ZWIX(+)™)
-
Analyte Preparation: Nα-Fmoc protection of the amino acid is required.
-
Mobile Phase: 1% (v/v) H₂O in Methanol containing 30 mM triethylamine (B128534) (TEA) and 60 mM formic acid (FA).[2]
-
Flow Rate: Not specified.
-
Temperature: Experiments can be conducted in a temperature range of 5–50 °C to study thermodynamic parameters.[2]
-
Detection: UV detection is suitable for the Fmoc-derivatized analytes.
Polysaccharide-Based CSPs (Chiralpak IA and Chiralcel OD-H)
-
Analyte Preparation: Derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) is performed to introduce a chromophore and enhance interaction with the CSP.[3]
-
Mobile Phase: A mixture of 2-propanol and hexane. For Chiralpak IA, a 20% 2-propanol in hexane (v/v) mixture is used. For Chiralcel OD-H, a 10% 2-propanol in hexane (v/v) mixture is used.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: Simultaneous UV (310 nm) and fluorescence (470 nm excitation, 530 nm emission) detection.[3]
Experimental Workflow and Signaling Pathways
To visualize the general workflow for chiral separation method development, the following diagram is provided.
Caption: General workflow for chiral separation of amino acids by HPLC.
Logical Relationship of CSP Selection
The selection of an appropriate CSP is a critical decision in method development. The following diagram illustrates the logical considerations for choosing a CSP for polar amino acids like this compound.
Caption: Decision tree for selecting a chiral stationary phase.
References
- 1. Sigma-Aldrich [sigmaaldrich.com]
- 2. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Navigating the Silence: A Comparative Analysis of 3-Amino-2-Hydroxybutanoic Acid's Potential Biological Effects Through Its Structural Relatives
A comprehensive literature review reveals a significant gap in the scientific understanding of 3-amino-2-hydroxybutanoic acid's biological effects. Currently, there is a notable absence of published experimental data, established signaling pathways, or detailed in vivo/in vitro protocols directly investigating this compound. This scarcity of information highlights a potential area for novel research and discovery.
In light of this, the following guide provides a comparative analysis of structurally related and biologically active molecules. By examining the well-documented effects of its close chemical cousins, we can infer potential, yet unproven, biological roles for this compound and provide a foundational context for future investigations. This comparison will focus on three key alternatives: its structural isomer, the essential amino acid Threonine (2-amino-3-hydroxybutanoic acid) ; the parent neurotransmitter Gamma-Aminobutyric Acid (GABA) ; and the ketone body Beta-Hydroxybutyrate (3-hydroxybutyric acid) .
Comparative Overview of Structural Analogs
The seemingly subtle differences in the placement of the amino and hydroxyl groups on the butanoic acid backbone lead to vastly different biological functions.
| Compound | Structure | Key Biological Roles |
| This compound | CH₃-CH(NH₂)-CH(OH)-COOH | Largely uncharacterized. |
| Threonine | CH₃-CH(OH)-CH(NH₂)-COOH | Essential amino acid, protein synthesis, precursor for glycine (B1666218) and serine, role in collagen and elastin (B1584352) production, immune function. |
| Gamma-Aminobutyric Acid (GABA) | NH₂-CH₂-CH₂-CH₂-COOH | Primary inhibitory neurotransmitter in the central nervous system. |
| Beta-Hydroxybutyrate | CH₃-CH(OH)-CH₂-COOH | Ketone body, alternative energy source for the brain and heart, signaling molecule with anti-inflammatory and neuroprotective effects. |
Threonine (2-amino-3-hydroxybutanoic acid): The Proteinogenic Isomer
Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Its biological effects are extensive and well-documented.
Key Biological Effects of Threonine:
-
Protein Synthesis: As a fundamental building block of proteins, threonine is crucial for the synthesis of countless enzymes, structural proteins, and signaling molecules.
-
Metabolic Precursor: Threonine is a precursor for the synthesis of other amino acids, such as glycine and serine, which are themselves important signaling molecules and metabolic intermediates.
-
Structural Integrity: It plays a vital role in the formation of collagen and elastin, proteins essential for the health of connective tissues, skin, and blood vessels.
-
Immune Function: Threonine is important for the production of antibodies and plays a role in the overall function of the immune system.
Signaling Pathways Involving Threonine:
Amino acid sensing pathways are critical for cellular growth and metabolism. Threonine, like other amino acids, can influence the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway , a central regulator of cell growth, proliferation, and autophagy.
Caption: Threonine contributes to the activation of the mTORC1 signaling pathway.
Gamma-Aminobutyric Acid (GABA): The Neurotransmitter Analog
This compound can be considered a hydroxylated derivative of a GABA isomer (beta-aminobutyric acid). GABA itself is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.
Key Biological Effects of GABA:
-
Inhibitory Neurotransmission: GABAergic neurons produce GABA, which, when released into the synapse, binds to GABA receptors on postsynaptic neurons, leading to hyperpolarization and a reduction in the likelihood of firing an action potential.
-
Anxiolytic and Sedative Effects: Many anxiolytic and sedative drugs, such as benzodiazepines and barbiturates, act by enhancing the effects of GABA at the GABA-A receptor.
-
Muscle Tone Regulation: GABAergic signaling is also involved in the regulation of muscle tone.
GABAergic Synaptic Transmission Workflow:
Head-to-Head Comparison: 3-Amino-2-Hydroxybutanoic Acid (as L-Threonine) and β-Hydroxy-β-Methylbutyrate (HMB)
A Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of L-Threonine, the most biologically significant isomer of 3-amino-2-hydroxybutanoic acid, and beta-hydroxy-beta-methylbutyrate (HMB). The focus is on their respective mechanisms of action and effects on skeletal muscle metabolism, supported by experimental data and detailed protocols.
Biochemical and Functional Overview
L-Threonine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. It serves as a fundamental building block for protein synthesis, including muscle proteins, and plays a role in gut health and immune function.[1][2][3] In contrast, β-hydroxy-β-methylbutyrate (HMB) is a metabolite of the essential amino acid L-leucine.[4][5] The body produces HMB in small amounts, and it is purported to have specific signaling functions that modulate muscle protein turnover, acting as both an anabolic and anti-catabolic agent.[6][7]
Table 1: Comparative Profile of L-Threonine and HMB
| Feature | L-Threonine | β-Hydroxy-β-Methylbutyrate (HMB) |
| IUPAC Name | (2S,3R)-2-Amino-3-hydroxybutanoic acid | 3-Hydroxy-3-methylbutanoic acid |
| Chemical Formula | C₄H₉NO₃ | C₅H₁₀O₃ |
| Molar Mass | 119.12 g/mol | 118.13 g/mol |
| Source | Essential amino acid from dietary protein (meat, dairy, eggs, legumes)[8] | Metabolite of L-leucine[4][5] |
| Primary Role | Substrate for protein synthesis; precursor for glycine (B1666218) and serine; signaling molecule[1][2] | Regulator of muscle protein turnover (anabolic and anti-catabolic signaling)[5][9] |
Mechanisms of Action and Signaling Pathways
While both compounds can influence muscle protein synthesis, they do so through distinct molecular pathways. HMB is considered a direct modulator of specific signaling cascades, whereas L-Threonine's primary role is that of a substrate, with secondary signaling capabilities.
L-Threonine Signaling Pathway
L-Threonine's primary contribution to muscle anabolism is by serving as a necessary component for the translation of messenger RNA into protein. Beyond this substrate role, research indicates that L-Threonine can act as a signaling molecule, promoting muscle protein synthesis by activating the PI3K/Akt/mTOR signaling cascade, which is stimulated by growth factors like Insulin-like Growth Factor-1 (IGF-1).[1][10][11] This pathway is a central regulator of cell growth and protein synthesis.[12]
HMB Signaling Pathways
HMB exerts a dual effect on muscle mass by simultaneously stimulating protein synthesis and inhibiting protein degradation.
-
Anabolic Effect (Stimulating Synthesis): HMB is a known activator of the Mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis.[13][14] Interestingly, some evidence suggests HMB activates mTORC1 through a pathway that is independent of the primary leucine-sensing mechanism involving Sestrin2 and Rag proteins, highlighting a unique mode of action.[15]
-
Anti-Catabolic Effect (Inhibiting Breakdown): HMB has been shown to decrease the activity of the ubiquitin-proteasome system, the primary pathway for muscle protein degradation.[5][9] It can reduce the expression of key ubiquitin ligases, such as MuRF-1 and MAFbx/atrogin-1, which tag proteins for degradation.[16]
Performance and Efficacy: A Data-Driven Comparison
Direct comparative clinical trials between L-Threonine and HMB supplementation are not available in the current body of scientific literature. Therefore, this section presents data from separate studies to evaluate the performance of each compound.
HMB Supplementation Data
HMB has been extensively studied as an ergogenic aid in various populations. A common dosage used in clinical trials is 3 grams per day.[5][17]
Table 2: Summary of HMB Supplementation Effects on Strength and Body Composition
| Study Population | Duration | Dosage | Outcome Measure | Result vs. Placebo | Reference |
| Untrained Males | 3 weeks | 3 g/day | Total Strength (1-RM) | +18.4% increase | Nissen et al., 1996[5] |
| Untrained Males | 3 weeks | 3 g/day | Fat-Free Mass (FFM) | +4.0 kg increase | Nissen et al., 1996[5] |
| Trained Males | 9 weeks | 3 g/day | Leg Extension (1-RM) | +9.1% increase | Slater et al., 2001[18] |
| Trained Males | 9 weeks | 3 g/day | Fat-Free Mass (FFM) | Trivial effect (+0.2%) | Slater et al., 2001[18] |
| Elite Volleyball Players | 7 weeks | 3 g/day | Fat Mass % | Significant decrease | Portal et al., 2011[19] |
| Adults >50 years | Meta-Analysis | Various | Lean Mass | Weighted Mean Difference: +0.28 kg | Liao et al., 2024[17] |
| Adults >50 years | Meta-Analysis | Various | Handgrip Strength | Weighted Mean Difference: +0.54 kg | Liao et al., 2024[17] |
Note: The efficacy of HMB, particularly in highly trained individuals, remains a subject of debate, with some studies and meta-analyses showing negligible effects.[18][20]
L-Threonine Supplementation Data
L-Threonine is an indispensable component of dietary protein, and its role is primarily viewed through the lens of meeting daily requirements rather than targeted supplementation for performance enhancement. Research has focused on determining the dietary requirement for L-Threonine to maintain nitrogen balance and support overall protein synthesis, rather than its effect as a standalone ergogenic aid.
Table 3: Role and Effects of L-Threonine in Muscle Metabolism
| Context | Finding | Significance | Reference |
| Essentiality | Cannot be synthesized de novo by the body. | Deficiency directly impairs all protein synthesis, leading to muscle wasting. | [1][3] |
| Substrate for Protein Synthesis | Serves as a direct precursor for building muscle tissue. | Adequate intake is critical for muscle repair and hypertrophy. | [1][11] |
| Signaling | Can up-regulate muscle growth-related genes (e.g., GH, IGF-1) and the AKT/TOR pathway in animal models. | Suggests a potential regulatory role beyond being a simple building block. | [10] |
| Clinical Data | No robust clinical trials on L-Threonine supplementation for strength or hypertrophy in healthy, exercising adults. | Its ergogenic effect is presumed to be met through adequate dietary protein intake. | N/A |
Key Experimental Protocols
The methodologies used to evaluate these compounds are critical for interpreting the results. Below are representative protocols for a human clinical trial and a core laboratory technique used to measure muscle protein synthesis.
Protocol: Randomized Controlled Trial of HMB Supplementation
This protocol is a synthesized example based on methodologies from published clinical trials.[5][18][21]
Objective: To determine the effect of HMB supplementation on strength, body composition, and markers of muscle damage during a structured resistance training program.
Methodology:
-
Participants: Recruitment of 30-40 healthy, resistance-trained males (e.g., >1 year of consistent training).
-
Design: A 12-week, randomized, double-blind, placebo-controlled trial.
-
Supplementation:
-
HMB Group: 3 grams/day of Calcium HMB (Ca-HMB), administered in three separate 1-gram doses (morning, noon, evening).
-
Placebo Group: An equivalent dose of a placebo (e.g., corn starch) in identical capsules.
-
-
Resistance Training Program: A supervised, periodized program performed 3-4 days per week, targeting all major muscle groups. The program includes phases of hypertrophy and strength. Weeks 9-10 may incorporate an overreaching cycle to maximize stress and potential supplement effects.[21]
-
Outcome Measures (Assessed at baseline, week 4, 8, and 12):
-
Strength: One-repetition maximum (1-RM) testing on key lifts (e.g., squat, bench press).
-
Body Composition: Dual-energy X-ray absorptiometry (DXA) to measure lean body mass and fat mass.
-
Muscle Damage Markers: Serum analysis for creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH).
-
Protein Breakdown Markers: Urinary analysis for 3-methylhistidine.[21]
-
-
Statistical Analysis: Analysis of variance (ANOVA) with repeated measures to compare changes between the HMB and placebo groups over time.
Protocol: Measurement of Muscle Protein Synthesis (MPS) via Stable Isotope Tracing
This protocol describes the primed, constant-infusion technique using a labeled amino acid tracer, a gold-standard method for quantifying MPS in vivo.[22][23]
References
- 1. swolverine.com [swolverine.com]
- 2. Threonine | Rupa Health [rupahealth.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMB: Exploring the Benefits of Hydroxymethylbutyrate for Muscle Health - Supplement Sciences [supplement-sciences.nutriscape.net]
- 7. mdpi.com [mdpi.com]
- 8. aminoz.com.au [aminoz.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Effect of dietary threonine on growth performance and muscle growth, protein synthesis and antioxidant-related signalling pathways of hybrid catfish Pelteobagrus vachelli♀ × Leiocassis longirostris♂ | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. youtube.com [youtube.com]
- 12. mTOR - Wikipedia [en.wikipedia.org]
- 13. examine.com [examine.com]
- 14. β-Hydroxy-β-methylbutyrate (HMβ) supplementation stimulates skeletal muscle hypertrophy in rats via the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on the expression of ubiquitin ligases, protein synthesis pathways and contractile function in extensor digitorum longus (EDL) of fed and fasting rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Effects of oral supplementation of β -hydroxy-β -methylbutyrate on muscle mass and strength in individuals over the age of 50: a meta-analysis [frontiersin.org]
- 18. Effects of nine weeks of beta-hydroxy-beta- methylbutyrate supplementation on strength and body composition in resistance trained men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. myhmb.com [myhmb.com]
- 20. mdpi.com [mdpi.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
Safety Operating Guide
Navigating the Disposal of 3-amino-2-hydroxybutanoic Acid: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 3-amino-2-hydroxybutanoic acid, ensuring operational integrity and minimizing environmental impact.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the SDS for a closely related isomer, (R)-3-Amino-4-hydroxybutanoic acid, and general best practices for laboratory chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval of your disposal protocol.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is crucial to be aware of its potential hazards. Based on data for a positional isomer, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation[1].
Personal Protective Equipment (PPE): A summary of recommended personal protective equipment is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and airborne particles[1]. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact and irritation[1]. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin from accidental spills[1]. |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation[1]. |
Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure. An accessible safety shower and eyewash station should be available in the immediate work area[1].
Spill and Exposure Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the spilled material and any contaminated absorbent into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].
-
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.
-
Waste Collection:
-
Solid Waste: Collect surplus and non-recyclable solid this compound in a designated, clearly labeled, and sealable hazardous waste container. This includes any contaminated materials such as weighing paper, pipette tips, and gloves.
-
Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and any appropriate hazard warnings (e.g., "Irritant").
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials. The SDS for the related compound lists strong acids/alkalis and strong oxidizing/reducing agents as incompatible[1].
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. All disposal activities must be conducted in accordance with federal, state, and local regulations[1].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-amino-2-hydroxybutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-amino-2-hydroxybutanoic acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling the chemical.[1] |
| Hand Protection | Protective gloves | Nitrile or neoprene gloves are recommended.[3] Inspect for tears before use.[4] |
| Skin and Body Protection | Impervious clothing / Laboratory coat | A disposable, solid-front lab coat or gown is recommended for high-hazard activities.[1][4] |
| Respiratory Protection | Suitable respirator | Required when there is a risk of aerosol generation or when working outside of a certified chemical fume hood.[1][4] |
Experimental Workflow for Safe Handling
A systematic workflow is crucial for safety and to prevent contamination.
Caption: Step-by-step workflow for handling this compound.
Detailed Experimental Protocols
Protocol for Weighing Solid Compound:
-
Don appropriate PPE as outlined in the table above.
-
Perform all weighing activities within a certified chemical fume hood or a balance enclosure to contain airborne particles.[4]
-
Use anti-static weighing paper or a tared container to handle the solid.
-
After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).[4]
Protocol for Preparing Solutions:
-
Ensure all work is conducted in a well-ventilated laboratory , preferably within a chemical fume hood, especially when sonicating or heating.[1][4]
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
If the solution needs to be filtered, use a 0.22 μm filter.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide respiratory support.[1] Seek medical attention. |
| Ingestion | Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination.
Waste Deactivation:
While specific deactivation protocols for this compound are not detailed, a general precautionary approach for amino acids involves neutralization. Given its acidic nature, a weak base could be used for neutralization before disposal. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Collection and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect surplus and non-recyclable solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[5] Any materials that have come into contact with the chemical, such as weighing paper and contaminated gloves, should also be disposed of in this container.[5] |
| Liquid Waste | High-concentration solutions should be treated as hazardous chemical waste. Collect in a labeled, leak-proof hazardous waste container.[5] |
| Contaminated Media | Treat media containing this compound as hazardous chemical waste and collect it for disposal through your institution's EHS department. |
All collected hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Ensure all waste containers are properly labeled with the full chemical name and appropriate hazard warnings.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
